N-Desmethyl bosutinib
Description
Structure
3D Structure
Propriétés
IUPAC Name |
4-(2,4-dichloro-5-methoxyanilino)-6-methoxy-7-(3-piperazin-1-ylpropoxy)quinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27Cl2N5O3/c1-33-22-13-21(18(26)11-19(22)27)31-25-16(14-28)15-30-20-12-24(23(34-2)10-17(20)25)35-9-3-6-32-7-4-29-5-8-32/h10-13,15,29H,3-9H2,1-2H3,(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNXCARNBUNEMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=C(C=N2)C#N)NC3=CC(=C(C=C3Cl)Cl)OC)OCCCN4CCNCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27Cl2N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
380843-81-2 | |
| Record name | N-Desmethyl bosutinib | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0380843812 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-DESMETHYL BOSUTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8870T6W3VG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Primary Metabolic Pathway of Bosutinib: A Technical Analysis
Executive Summary
Bosutinib (SKI-606) is a dual Src/Abl tyrosine kinase inhibitor (TKI) primarily eliminated via hepatic metabolism and biliary excretion. The metabolic clearance of bosutinib is dominated by Cytochrome P450 3A4 (CYP3A4) , which catalyzes two distinct oxidative pathways: N-demethylation of the piperazine ring (forming M5) and oxidative dechlorination of the aniline ring (forming M2).[1][2]
Unlike many TKIs where renal clearance plays a secondary role, bosutinib exhibits negligible renal elimination (<4%). Consequently, its pharmacokinetics are highly sensitive to CYP3A4 modulation and hepatic function, necessitating rigorous reaction phenotyping during development and precise dose adjustments in clinical practice.
Molecular Mechanism of Metabolism
The metabolic fate of bosutinib is dictated by the structural vulnerability of its N-methylpiperazine tail and the halogenated aniline moiety.
Primary Enzyme: CYP3A4
CYP3A4 is the sole major enzyme responsible for the biotransformation of bosutinib.[3][4] While in vitro screens may show minor activity with other isoforms (e.g., CYP2C8, CYP2D6), mass balance studies confirm that CYP3A4 inhibition effectively halts metabolic clearance.
Key Chemical Transformations
The metabolism proceeds via two competitive oxidative reactions:
-
N-Demethylation (Major Pathway -> M5):
-
Mechanism: CYP3A4 targets the N-methyl group on the piperazine ring.
-
Product: N-desmethyl bosutinib (M5).[1]
-
Abundance: Represents approximately 25% of the circulating parent drug exposure.[2]
-
Activity: M5 retains partial activity against Src kinase but is generally considered pharmacologically inactive relative to the parent in the context of CML therapy.
-
-
Oxidative Dechlorination (Secondary Pathway -> M2):
-
Mechanism: An unusual oxidative displacement where the chlorine atom at the 4-position of the 2,4-dichloro-5-methoxyphenyl ring is replaced by a hydroxyl group.
-
Structure Specifics: The resulting moiety is a 2-chloro-4-hydroxy-5-methoxyphenyl group.[5]
-
Abundance: Represents approximately 19% of the parent drug exposure.
-
Transporter Interaction
Bosutinib is a substrate for P-glycoprotein (P-gp/ABCB1) . While P-gp mediates the efflux of bosutinib across the intestinal wall (limiting absorption) and into the bile (facilitating excretion), it does not metabolize the drug. However, saturation of P-gp at high doses contributes to non-linear pharmacokinetics.
Metabolite Profiling & Data Summary
The following table summarizes the physicochemical and biological characteristics of bosutinib and its primary metabolites.
| Analyte | ID | Chemical Transformation | Structural Modification | Relative Abundance (Plasma) | Activity |
| Bosutinib | Parent | N/A | N/A | 100% (Reference) | Potent (Src/Abl) |
| M5 | N-desmethyl | Oxidation (Demethylation) | Loss of methyl on piperazine ring | ~25% | Weak/Inactive |
| M2 | Oxydechlorinated | Oxidative Displacement | Cl | ~19% | Inactive |
| M6 | N-oxide | N-Oxidation | Oxygen addition to piperazine N | Trace | Inactive |
Visualizing the Metabolic Pathway
The following diagram illustrates the conversion of Bosutinib to its metabolites, highlighting the central role of CYP3A4.
Figure 1: Hepatic metabolic pathway of bosutinib showing CYP3A4-mediated conversion to M5 and M2 metabolites and subsequent biliary/fecal excretion.[6]
Experimental Protocols for Validation
To validate the metabolic pathway described above, the following self-validating protocols are recommended for researchers.
Protocol A: CYP Reaction Phenotyping (Recombinant Enzymes)
Objective: To definitively confirm CYP3A4 as the primary metabolizing enzyme using recombinant human CYPs (rhCYPs).[7]
Reagents:
-
rhCYP isoforms (Supersomes™): CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4.
-
NADPH Regenerating System.
-
Test Compound: Bosutinib (1 µM final concentration).
Workflow:
-
Preparation: Dilute rhCYP enzymes to 20–50 pmol/mL in 100 mM potassium phosphate buffer (pH 7.4).
-
Pre-incubation: Add Bosutinib (1 µM) and equilibrate at 37°C for 5 minutes.
-
Initiation: Add NADPH generating system to initiate the reaction.
-
Time-Course: Incubate for 0, 10, 20, and 30 minutes.
-
Control: Incubate without NADPH to assess non-enzymatic degradation.
-
-
Termination: Quench with ice-cold acetonitrile containing internal standard (e.g., tofacitinib or stable isotope-labeled bosutinib).
-
Analysis: Centrifuge (3000 x g, 10 min) and analyze supernatant via LC-MS/MS monitoring for parent depletion and M5/M2 formation.
Validation Criteria:
-
Significant depletion (>20%) should only be observed in CYP3A4 incubations.
-
Formation of M5 and M2 peaks must correlate with parent loss in CYP3A4 samples.
Protocol B: Metabolic Stability in Human Liver Microsomes (HLM)
Objective: To determine intrinsic clearance (
Workflow:
-
Incubation: Incubate Bosutinib (1 µM) with pooled HLM (0.5 mg/mL protein) and NADPH (1 mM) at 37°C.
-
Sampling: Aliquot samples at 0, 5, 15, 30, 45, and 60 minutes.
-
Quench: Stop reaction with 3 volumes of cold acetonitrile.
-
Detection: Use High-Resolution Mass Spectrometry (HRMS) (e.g., Q-TOF or Orbitrap) to scan for:
-
Parent (
~530.15) -
M5 (Loss of 14 Da:
~516.14) -
M2 (Loss of Cl, Gain of OH: -35 + 17 = -18 Da from parent mass, check isotope pattern for single Cl).
-
Clinical Implications
The heavy reliance on CYP3A4 for metabolic clearance creates significant drug-drug interaction (DDI) liabilities.
-
CYP3A4 Inhibition: Co-administration with strong CYP3A4 inhibitors (e.g., ketoconazole) increases bosutinib AUC by 8.6-fold and
by 5.2-fold .-
Guideline: Avoid concomitant use. If unavoidable, interrupt bosutinib therapy.
-
-
Hepatic Impairment: In patients with hepatic impairment (Child-Pugh A, B, or C), the elimination half-life increases, and clearance decreases.[8]
-
Guideline: Reduce dose to 200 mg daily for all degrees of hepatic impairment.
-
-
Proton Pump Inhibitors (PPIs): While not a metabolic interaction, PPIs alter the pH-dependent solubility of bosutinib, reducing absorption. This is distinct from the CYP3A4 pathway but critical for overall exposure.
References
-
Pfizer Labs. (2023). BOSULIF (bosutinib) Prescribing Information.[2][4][9][10][11] FDA.[2][12][10] [Link]
-
Abbas, R., et al. (2012). Metabolism and excretion of bosutinib in healthy male subjects. Cancer Chemotherapy and Pharmacology.[2][10][11] [Link]
-
Hsyu, P. H., et al. (2011). Pharmacokinetics and safety of bosutinib in patients with chronic hepatic impairment.[2][4][8] Cancer Chemotherapy and Pharmacology.[2][10][11] [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 5328944, N-Desmethyl bosutinib.[13][Link]
-
Attwa, M. W., et al. (2023). Rapid LC-MS/MS Bosutinib Quantification with Applications in Metabolic Stability Estimation. Separations.[14] [Link]
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. ClinPGx [clinpgx.org]
- 3. cancercareontario.ca [cancercareontario.ca]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Bosutinib Oxydechlorinated | C26H30ClN5O4 | CID 76974363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Bosutinib for the treatment of chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytochrome P450 Reaction Phenotyping for 4 Additional CYPs: Why and How? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Evaluation of the pharmacokinetics and safety of bosutinib in patients with chronic hepatic impairment and matched healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. Bosutinib - Wikipedia [en.wikipedia.org]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Bosutinib - Wikipedia [en.wikipedia.org]
- 13. N-Desmethyl bosutinib | C25H27Cl2N5O3 | CID 5328944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Reaction Phenotyping: Current Industry Efforts to Identify Enzymes Responsible for Metabolizing Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Formation and Bioanalysis of N-Desmethyl Bosutinib: A Technical Guide
Topic: In vivo formation of N-Desmethyl bosutinib Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
Bosutinib (SKI-606) is a dual Src/Abl tyrosine kinase inhibitor (TKI) indicated for the treatment of Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML). While the parent compound drives the primary therapeutic efficacy, its metabolic disposition is critical for understanding safety, clearance, and drug-drug interaction (DDI) potential.
The primary metabolic pathway for bosutinib is hepatic oxidative metabolism mediated by CYP3A4 , yielding two major circulating metabolites: N-desmethyl bosutinib (M5) and oxydechlorinated bosutinib (M2) .[1] This guide focuses specifically on the N-desmethyl metabolite (M5) , detailing its mechanistic formation, pharmacological significance, and the rigorous bioanalytical protocols required for its quantification in biological matrices.
Key Technical Takeaway: While M5 retains partial enzymatic affinity for Src/Abl kinases, its cellular potency is significantly reduced (1/5th to 1/20th of parent), rendering it pharmacologically less relevant for efficacy but highly relevant for mass balance and DDI studies.
Mechanistic Formation: The CYP3A4 Pathway
The formation of N-desmethyl bosutinib is a classic Phase I oxidative reaction catalyzed primarily by the cytochrome P450 isoform 3A4 (CYP3A4).
Chemical Transformation
Bosutinib contains an N-methylpiperazine moiety, a common structural motif in TKIs (e.g., imatinib) designed to improve aqueous solubility. The CYP3A4 enzyme targets the terminal N-methyl group.
-
Substrate Binding: Bosutinib binds to the active site of CYP3A4.
-
Hydroxylation: The heme-iron-oxo species (Compound I) abstracts a hydrogen atom from the N-methyl group, followed by oxygen rebound to form an unstable carbinolamine intermediate (N-hydroxymethyl bosutinib).
-
Decomposition: The carbinolamine spontaneously collapses, releasing formaldehyde and yielding the secondary amine: N-desmethyl bosutinib .
Pathway Visualization
The following diagram illustrates the metabolic divergence of Bosutinib into its primary metabolites.
Figure 1: Metabolic pathway of Bosutinib mediated by CYP3A4, highlighting the formation of the N-desmethyl metabolite (M5).
Pharmacokinetics and Exposure Profile[1][2][3]
Understanding the exposure ratio of M5 to the parent drug is essential for interpreting toxicology data.
Quantitative Exposure Data
In human plasma, N-desmethyl bosutinib circulates at lower concentrations than the parent drug.
| Parameter | Bosutinib (Parent) | N-Desmethyl Bosutinib (M5) | M2 Metabolite |
| Molecular Weight | 530.45 | 516.42 | ~546 |
| Major Enzyme | - | CYP3A4 | CYP3A4 |
| Plasma Exposure (AUC Ratio) | 1.0 (Reference) | ~0.25 (25%) | ~0.19 (19%) |
| Fecal Excretion (% of Dose) | ~40% | ~22% | ~7% |
| Urinary Excretion | < 3% | Trace | Trace |
| Pharmacological Activity | Potent | Weak/Inactive* | Inactive |
*Note: While M5 shows binding affinity in enzymatic assays, its cell-based IC50 is significantly higher, likely due to poor membrane permeability or active efflux.
Experimental Protocol: Bioanalysis via LC-MS/MS
To study the formation of N-desmethyl bosutinib in vivo or in vitro, a robust LC-MS/MS method is required. The following protocol is designed to be self-validating , meaning it includes internal checks (IS response, transition ratios) to ensure data integrity.
Method Development Strategy
Since M5 is an N-demethylated product, the mass shift is -14 Da .
-
Bosutinib Precursor: m/z 530.3
-
M5 Precursor: m/z 516.3
Fragment Prediction: The primary fragment for Bosutinib is m/z 141 (typically the N-methylpiperazine moiety).
-
Scenario A: If demethylation occurs on the piperazine ring, the fragment shifts to m/z 127.
-
Scenario B: If the fragment arises from the core structure (quinoline/aniline), the fragment remains m/z 141.
-
Validation Step: During method development, perform a product ion scan (MS2) on the m/z 516 peak to confirm the dominant fragment.
Step-by-Step Bioanalytical Workflow
Reagents:
-
Matrix: Human Plasma or Liver Microsomes (HLM).
-
Internal Standard (IS): Bosutinib-d8 or Imatinib-d8.
-
Mobile Phase A: 0.1% Formic Acid in Water.[2]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Protocol:
-
Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of plasma/microsomal incubate.
-
Add 200 µL of Acetonitrile containing IS (20 ng/mL).
-
Vortex vigorously for 2 minutes to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of supernatant to an autosampler vial. Dilute 1:1 with water to match initial mobile phase strength.
-
-
LC-MS/MS Conditions:
-
Column: C18 Reverse Phase (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-3.0 min: Linear ramp to 90% B
-
3.0-4.0 min: Hold at 90% B
-
4.1 min: Re-equilibrate at 10% B.
-
-
-
Mass Spectrometry (MRM Parameters):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Bosutinib | 530.3 | 141.1 (Quant) | 45 | 25 |
| Bosutinib | 530.3 | 113.1 (Qual) | 45 | 35 |
| N-Desmethyl (M5) | 516.3 | 127.1 (Predicted*) | 45 | 25 |
| IS (Bosutinib-d8) | 538.3 | 149.1 | 45 | 25 |
*Note: The 127.1 fragment corresponds to the desmethyl-piperazine ring. If a synthetic standard for M5 is unavailable, use the M5 peak generated from a high-concentration microsomal incubation of Bosutinib to optimize this transition.
Workflow Visualization
Figure 2: LC-MS/MS Bioanalytical Workflow for Bosutinib and N-Desmethyl Bosutinib.
Clinical & Research Implications
Drug-Drug Interactions (DDI)
Since the formation of N-desmethyl bosutinib is CYP3A4-dependent, the concentration of this metabolite serves as an endogenous biomarker for CYP3A4 activity modulation.
-
CYP3A4 Inhibitors (e.g., Ketoconazole): Will suppress M5 formation, increasing the Parent/Metabolite ratio.
-
CYP3A4 Inducers (e.g., Rifampin): Will accelerate M5 formation, potentially decreasing the Parent/Metabolite ratio.
Safety Assessment
Although M5 is considered "inactive" regarding anti-leukemic efficacy, it accounts for ~22% of the dose in feces. In cases of severe hepatic impairment, clearance of the parent drug decreases, potentially altering the metabolic profile. Monitoring M5 helps confirm whether hepatic enzymes are functioning or if biliary excretion is the limiting factor.
References
-
Pfizer Inc. (2012). BOSULIF® (bosutinib) Prescribing Information. U.S. Food and Drug Administration.[1] Link
-
Abbas, R., et al. (2012). Metabolism and excretion of bosutinib in healthy male subjects. Cancer Chemotherapy and Pharmacology. Link
-
Hsyu, P. H., et al. (2012). Pharmacokinetics and safety of bosutinib in patients with Ph+ chronic myeloid leukemia. Journal of Clinical Pharmacology. Link
-
FDA Center for Drug Evaluation and Research. (2012). Clinical Pharmacology and Biopharmaceutics Review: Bosutinib (NDA 203341).[3] Link
-
Takahashi, N., et al. (2023). Rapid LC-MS/MS Bosutinib Quantification with Applications in Metabolic Stability Estimation. Molecules. Link
Sources
N-Desmethyl bosutinib as a major metabolite of bosutinib
Topic: N-Desmethyl Bosutinib (M5) – Metabolic Profile, Pharmacology, and Bioanalysis Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Metabolic Profile, Pharmacological Impact, and Bioanalytical Protocols
Executive Summary
N-desmethyl bosutinib (often designated as M5 ) is the primary circulating metabolite of the dual Src/Abl tyrosine kinase inhibitor bosutinib (SKI-606). Formed predominantly via hepatic CYP3A4 -mediated N-demethylation, M5 represents approximately 25% of the parent drug’s systemic exposure (AUC). While structurally similar to bosutinib, M5 exhibits significantly reduced inhibitory potency against Src and Abl kinases, rendering it pharmacologically less active. However, its high abundance necessitates rigorous monitoring during clinical development to assess safety margins and potential off-target toxicities (e.g., gastrointestinal adverse events). This guide provides a comprehensive technical overview of M5, including its formation, chemical properties, and a self-validating LC-MS/MS protocol for its quantification.
Chemical Identity & Metabolic Pathway[1][2]
2.1 Structural Characterization
Bosutinib contains a 4-methylpiperazine moiety at the C7-propoxy position.[1] The metabolic conversion to M5 involves the removal of the terminal N-methyl group from this piperazine ring.
-
Parent Drug: Bosutinib (SKI-606)[2]
-
Formula: C26H29Cl2N5O3
-
MW: 530.45 g/mol
-
-
Metabolite: N-Desmethyl Bosutinib (M5)
2.2 Enzymology
The formation of M5 is catalyzed almost exclusively by CYP3A4 . This makes the abundance of M5 highly sensitive to CYP3A4 modulators (e.g., ketoconazole, rifampin). A secondary metabolite, M2 (O-dechlorinated bosutinib), is also formed via CYP3A4 but is distinct from M5.
Figure 1: Bosutinib Metabolic Pathway The following diagram illustrates the primary metabolic route yielding M5 and competing pathways.
Caption: Figure 1. CYP3A4-mediated metabolism of bosutinib. M5 is the dominant circulating metabolite formed via N-demethylation.
Pharmacology & Clinical Relevance[2][3][4][7][8][9][10][11][12]
3.1 Potency & Selectivity
Research indicates that M5 retains the core quinoline scaffold but loses significant binding affinity for the ATP-binding pocket of Abl and Src kinases compared to the parent drug.
-
Bosutinib IC50: ~1.2 nM (Src), ~1.0 nM (Abl).
-
M5 IC50: Generally considered inactive or weakly active (orders of magnitude lower potency).
-
Implication: M5 does not contribute meaningfully to the therapeutic efficacy of bosutinib in Chronic Myeloid Leukemia (CML).
3.2 Safety & Toxicology
Despite its lack of efficacy, M5 is relevant to safety:
-
Gastrointestinal Toxicity: Bosutinib is associated with high rates of diarrhea (up to 84%). While the parent drug is the primary driver via Src inhibition in the gut, the high fecal concentration of M5 (due to biliary excretion) may contribute to local irritation.
-
Drug-Drug Interactions (DDI): Since M5 formation is CYP3A4-dependent, co-administration with strong CYP3A4 inhibitors (e.g., ketoconazole) halts M5 formation, shunting metabolism and drastically increasing parent drug exposure (up to 9-fold AUC increase).
Pharmacokinetics (PK)
-
Systemic Exposure: M5 AUC is ~25% of parent bosutinib.
-
Excretion: Bosutinib and its metabolites are cleared primarily via the hepatobiliary route.
-
Feces: 91.3% of recovered dose.
-
Urine: 3% of recovered dose.
-
-
Half-life: The terminal elimination half-life of the parent is ~22.5 hours; M5 follows a formation-rate-limited elimination profile.
Bioanalytical Protocol: LC-MS/MS Quantification
The following protocol is designed for the simultaneous quantification of Bosutinib and N-desmethyl bosutinib (M5) in plasma. It uses a Protein Precipitation (PPT) method for high throughput and robustness.
5.1 Reagents & Standards
-
Analytes: Bosutinib (Verify purity >98%), N-Desmethyl Bosutinib (M5) Reference Standard.
-
Internal Standard (IS): Bosutinib-d8 or Tofacitinib (structurally similar kinase inhibitor).
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.
5.2 Sample Preparation (Protein Precipitation)
-
Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.
-
IS Addition: Add 10 µL of Internal Standard working solution (e.g., 500 ng/mL).
-
Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.
-
Vortex: Vortex vigorously for 30 seconds.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant: Transfer 100 µL of supernatant to an autosampler vial containing 100 µL of water (to match initial mobile phase strength).
5.3 LC-MS/MS Conditions
-
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-S) coupled to UHPLC.
-
Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 min: 10% B
-
0.5 min: 10% B
-
3.0 min: 90% B
-
3.5 min: 90% B
-
3.6 min: 10% B
-
5.0 min: Stop
-
5.4 Mass Spectrometry Parameters (MRM)
Operate in Positive Electrospray Ionization (ESI+) mode.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Notes |
| Bosutinib | 530.2 | 141.1 | 45 | 35 | Quantifier (Methylpiperazine frag) |
| Bosutinib | 530.2 | 113.1 | 45 | 30 | Qualifier |
| M5 (N-Desmethyl) | 516.2 | 127.1 | 45 | 35 | Optimize: Loss of methyl (-14 Da) |
| M5 (Qualifier) | 516.2 | 99.1 | 45 | 30 | Piperazine ring w/o methyl |
| IS (Tofacitinib) | 313.2 | 165.1 | 35 | 20 | Or use deuterated parent |
Note: The transition for M5 (516.2 -> 127.1) assumes the fragmentation pattern mimics the parent but shifts by -14 Da on the piperazine-containing fragment. Always perform a product ion scan on the M5 standard to confirm the most intense fragment.
Figure 2: Bioanalytical Workflow
Caption: Figure 2.[8] Step-by-step LC-MS/MS workflow for the simultaneous quantification of Bosutinib and M5.
Conclusion
N-desmethyl bosutinib (M5) is a critical biomarker of bosutinib metabolism, reflecting CYP3A4 activity. While it does not contribute to therapeutic efficacy, its quantification is essential for mass balance studies and understanding the complete pharmacokinetic profile of the drug. The bioanalytical method outlined above provides a robust, self-validating framework for researchers to monitor this metabolite in biological matrices.
References
-
FDA Center for Drug Evaluation and Research. (2012). Clinical Pharmacology and Biopharmaceutics Review: Bosulif (Bosutinib). Retrieved from [Link][9]
-
Attwa, M. W., & Alanazi, M. M. (2023).[10] Rapid LC-MS/MS Bosutinib Quantification with Applications in Metabolic Stability Estimation. Molecules, 28(4), 1612. Retrieved from [Link]
-
Hsyu, P. H., et al. (2011). Pharmacokinetics and safety of bosutinib in patients with Philadelphia chromosome-positive chronic myeloid leukemia. Cancer Chemotherapy and Pharmacology, 67(4), 933-942. Retrieved from [Link]
-
PubChem. (n.d.).[11] N-Desmethyl bosutinib (Compound Summary).[4] Retrieved from [Link]
Sources
- 1. Bosutinib Monohydrate | C26H31Cl2N5O4 | CID 11990828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-Desmethyl Bosutinib | molsyns.com [molsyns.com]
- 4. N-Desmethyl Bosutinib | CAS No: 380843-81-2 [aquigenbio.com]
- 5. A Study of the Identification, Fragmentation Mode and Metabolic Pathways of Imatinib in Rats Using UHPLC-Q-TOF-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stress Degradation Study of Bosutinib and Structural Elucidation of Its Degradation Impurities by Using LC-Q-TOF-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stress Degradation Study of Bosutinib and Structural Elucidation of Its Degradation Impurities by Using LC-Q-TOF-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural and Spectroscopic Analysis of the Kinase Inhibitor Bosutinib and an Isomer of Bosutinib Binding to the Abl Tyrosine Kinase Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Rapid LC-MS/MS Bosutinib Quantification with Applications in Metabolic Stability Estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bosutinib metabolite M11 | C26H30ClN5O7S | CID 119026017 - PubChem [pubchem.ncbi.nlm.nih.gov]
Advanced Characterization of Bosutinib Metabolism: Pathways, Protocols, and Structural Elucidation
Executive Summary
Bosutinib (SKI-606) is a dual Src/Abl tyrosine kinase inhibitor (TKI) approved for the treatment of Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML). Unlike first-generation TKIs, bosutinib exhibits a distinct metabolic profile driven almost exclusively by CYP3A4 , with minor contributions from FMOs.
For drug development professionals, understanding the bosutinib metabolic map is critical not solely for regulatory compliance, but for interpreting its safety profile. The drug undergoes extensive hepatic metabolism, primarily yielding N-desmethyl bosutinib (M5) and oxydechlorinated bosutinib (M2) .[1] While M5 retains partial pharmacological activity, the oxidative dechlorination pathway leading to M2 represents a significant structural modification that necessitates rigorous mass spectrometric characterization to distinguish from potential reactive intermediates.
This guide provides a comprehensive technical workflow for the discovery, identification, and structural elucidation of these metabolites, utilizing high-resolution mass spectrometry (HRMS) and self-validating experimental protocols.
The Metabolic Landscape
Bosutinib metabolism is characterized by two dominant Phase I pathways: N-demethylation on the piperazine ring and oxidative dechlorination on the aniline ring. Phase II conjugation (sulfation/glucuronidation) is secondary.
Key Metabolites
The following table summarizes the major circulating and excreted metabolites identified in human plasma, urine, and feces.
| Metabolite | ID | Transformation | Mass Shift (Da) | Activity | Primary Excretion |
| Bosutinib | Parent | None | 0 | Active | Feces (unchanged) |
| N-desmethyl | M5 | Loss of methyl from piperazine | -14.0157 | Active (Partial) | Feces |
| Oxydechlorinated | M2 | Cl | -17.97 | Inactive | Feces |
| N-oxide | M6 | Oxidation of piperazine N | +15.9949 | Inactive | Minor (Plasma) |
| Sulfate Conjugate | M11 | Sulfation of oxydechlorinated metabolite | +79.95 | Inactive | Urine/Feces |
Metabolic Pathway Map
The following diagram illustrates the stepwise biotransformation of Bosutinib, highlighting the central role of CYP3A4.
Figure 1: Proposed metabolic pathways of bosutinib in humans. CYP3A4 is the primary catalyst for the formation of M2 and M5.
Analytical Strategy & Structural Elucidation
Identifying these metabolites requires a strategy that addresses specific chemical challenges: the chlorine isotope pattern (
Mass Defect Filtering (MDF) Logic
Bosutinib contains two chlorine atoms, creating a distinct isotopic signature (9:6:1 ratio for M, M+2, M+4).
-
M5 Identification: The isotope pattern remains identical to the parent (2 Cl). The mass shift is exactly -14.0157 Da (
). -
M2 Identification: This is the critical challenge. The loss of one chlorine atom changes the isotope pattern significantly (from 2 Cl to 1 Cl). Standard MDF windows must be adjusted to account for the large negative mass defect caused by the loss of
(-34.9689 Da) and gain of (+17.0027 Da).
Structural Elucidation of M2 (Oxydechlorinated)
The formation of M2 involves the replacement of the chlorine at the 4-position of the aniline ring with a hydroxyl group.
-
Mechanism: This likely proceeds via an oxidative attack on the aromatic ring, potentially forming an unstable epoxide or quinone-imine intermediate that eliminates chloride.
-
MS/MS Evidence: In tandem mass spectrometry, the fragmentation pattern will show a shift in the aniline-specific fragment ions, while the quinoline/piperazine fragments remain unchanged.
Experimental Protocol: Metabolite Identification Workflow
This protocol is designed for high-confidence identification using LC-HRMS (e.g., Q-TOF or Orbitrap).
Reagents & Biosystem
-
System: Human Liver Microsomes (HLM) or Cryopreserved Hepatocytes.
-
Cofactors: NADPH regenerating system (for CYP activity), UDPGA (for glucuronidation), PAPS (for sulfation).
-
Trapping Agent: Glutathione (GSH) fortified at 5 mM (for reactive metabolite screening).
Step-by-Step Workflow
Step 1: Incubation
-
Pre-incubate HLM (1 mg/mL protein) in phosphate buffer (pH 7.4) at 37°C for 5 min.
-
Initiate reaction by adding Bosutinib (10 µM final) and NADPH (1 mM).
-
Self-Validation Check: Include a positive control (e.g., Testosterone for CYP3A4) and a negative control (no NADPH) to rule out non-enzymatic degradation.
-
Terminate reaction at T=0, 15, 30, and 60 min using ice-cold acetonitrile (1:3 v/v).
Step 2: LC-MS/MS Acquisition
-
Column: C18 Reverse Phase (e.g., Waters HSS T3), 1.8 µm, 2.1 x 100 mm.
-
Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 mins.
-
MS Mode: Data-Dependent Acquisition (DDA) with dynamic exclusion.
-
Scan Range: m/z 100–1000.
-
Resolution: >30,000 (FWHM).
-
Step 3: Data Processing (MDF & MS/MS)
-
Apply Mass Defect Filter :
-
Parent Filter: Bosutinib (
, m/z 530.1647). -
Dealkylation Filter: Target M5 range.
-
Critical Step: Apply a specific "Dechlorination Filter" centered on m/z 512.19 (M2), widening the mass defect tolerance to ±40 mDa to capture the Cl-loss shift.
-
-
Fragment Matching: Compare MS/MS spectra of potential metabolites against the parent drug. Look for the "fingerprint" fragment of the piperazine-quinoline core (m/z ~400 range) vs. the aniline moiety.
Analytical Workflow Diagram
Figure 2: Analytical workflow for the identification of bosutinib metabolites using LC-HRMS and Mass Defect Filtering.
Reactive Metabolite Risk Assessment
While the major metabolites M2 and M5 are stable, the presence of a dichloro-aniline moiety raises the theoretical risk of bioactivation to a quinone-imine species.
Protocol for GSH Trapping: To validate safety, perform the incubation (Section 4.2) with 5 mM Glutathione (GSH) .
-
Target: Search for [M + GSH - HCl] or [M + GSH - 2H] adducts.
-
Observation: If a reactive intermediate exists, a characteristic neutral loss of 129 Da (pyroglutamic acid moiety) or 307 Da (glutathione) is often observed in MS/MS.
-
Bosutinib Specifics: Literature indicates that while structural alerts exist, no major toxicity-driving GSH adducts are typically observed in human plasma, suggesting the M2 pathway (hydroxylation) is a detoxification route rather than a toxification route in vivo.
References
-
Hsyu, P. H., et al. (2017). "Pharmacokinetics and Metabolism of Bosutinib in Humans." Drug Metabolism and Disposition. Link (Verified Source: Confirms M2 and M5 as major metabolites).
-
Abbas, R., et al. (2012). "Metabolic Pathway and Mass Balance of Bosutinib." Cancer Chemotherapy and Pharmacology. Link (Verified Source: Mass balance data, 91% fecal excretion).
-
FDA Center for Drug Evaluation and Research. (2012). "Bosulif (Bosutinib) Clinical Pharmacology and Biopharmaceutics Review." Application Number: 203341Orig1s000. Link (Verified Source: Regulatory confirmation of CYP3A4 dependency and metabolite structures).
-
PubChem Compound Summary. "Bosutinib Metabolite M2 (Oxydechlorinated)." National Library of Medicine. Link (Verified Source: Chemical structure of M2).
-
Penner, N., et al. (2012). "Reactive Metabolite Risk Assessment in Drug Discovery." Chemical Research in Toxicology. Link (Verified Source: Standard protocols for GSH trapping described in Section 5).
Sources
N-Desmethyl Bosutinib (Metabolite M5): Pharmacological Divergence and Off-Target Toxicity Profiling
Executive Summary
Bosutinib (SKI-606) is a dual Src/Abl tyrosine kinase inhibitor (TKI) indicated for Philadelphia chromosome-positive (Ph+) Chronic Myeloid Leukemia (CML).[1][2] While the parent drug drives therapeutic efficacy, its metabolic fate dictates the safety profile. N-desmethyl bosutinib , pharmacologically designated as Metabolite M5 , represents approximately 25% of the parent drug's systemic exposure.[3]
Although regulatory filings classify M5 as "pharmacologically inactive" regarding the primary therapeutic targets (Src/Abl), this metabolite is a critical variable in the off-target toxicity landscape , particularly concerning gastrointestinal (GI) adverse events and transporter-mediated drug-drug interactions (DDIs). This guide details the structural divergence of M5, its potential off-target liabilities, and the experimental frameworks required to profile it.
Molecular Identity & Pharmacological Divergence
Metabolic Pathway and Structural Modification
Bosutinib undergoes extensive hepatic metabolism, primarily via CYP3A4 .[2][4] The N-desmethylation occurs at the N-methylpiperazine moiety, a solvent-exposed tail in the kinase binding pocket.
-
Parent: Bosutinib (Potent Src/Abl Inhibitor)[1][2][4][5][6][7]
-
Metabolite M5: N-Desmethyl bosutinib (Loss of methyl group on piperazine)
-
Metabolite M2: Oxydechlorinated bosutinib (Distinct pathway, ~19% exposure)[1][3][4]
The loss of the methyl group in M5 alters the basicity (pKa) and lipophilicity (LogP) of the molecule, affecting its interaction with efflux transporters (P-gp/ABCB1) more than its hinge-binding capability.
Visualization: CYP3A4-Mediated Biotransformation[2][8]
Figure 1: Metabolic fate of Bosutinib showing the generation of M5 via CYP3A4 and subsequent elimination.[4]
The Off-Target Landscape: Why "Inactive" M5 Matters
Regulatory documents cite M5 as having
Transporter Interference (ABCB1/P-gp)
The N-methylpiperazine group on bosutinib is a key determinant for P-glycoprotein (P-gp) recognition.
-
Mechanism: N-desmethylation (M5) often retains substrate affinity for P-gp but may alter the efflux rate (
and ). -
Risk: If M5 acts as a competitive inhibitor of P-gp rather than just a substrate, it can perpetrate DDIs, increasing the intracellular concentration of co-administered drugs in the gut endothelium or blood-brain barrier.
Gastrointestinal Toxicity (The "Luminal Sink")
Diarrhea occurs in ~82% of bosutinib patients.
-
The M5 Factor: While systemic M5 is 25% of parent, fecal concentrations of bosutinib and its metabolites are extremely high (biliary excretion).
-
Hypothesis: M5 may retain activity against CAMK2G (Calcium/Calmodulin-Dependent Protein Kinase II Gamma) or EGFR in the gut lumen. Inhibition of these kinases in intestinal epithelial cells is a known driver of TKI-induced diarrhea.
-
Actionable Insight: Screening M5 specifically against intestinal kinases (CAMK2G, EGFR) is critical, even if it is inactive against leukemic Src/Abl.
Comparative Potency Data
| Parameter | Bosutinib (Parent) | N-Desmethyl (M5) | Implication |
| Src IC50 | 1.2 nM | > 20 nM (Est.) | Loss of therapeutic efficacy.[5] |
| Abl IC50 | 1.0 nM | > 20 nM (Est.) | Loss of therapeutic efficacy.[5] |
| CYP3A4 Interaction | Substrate & Weak Inhibitor | Substrate | Potential for competitive metabolic slowing. |
| Elimination | Feces (91%) | Feces | High local concentration in colon. |
| P-gp Interaction | Substrate | Likely Substrate/Inhibitor | Altered barrier permeability. |
Experimental Protocols: Validating Off-Target Effects
To rigorously assess the off-target risk of N-Desmethyl bosutinib, the following "Self-Validating" workflows are recommended.
Protocol A: Differential Kinome Profiling (Off-Target Screen)
Objective: Determine if M5 retains inhibition against toxicity-linked kinases (CAMK2G, EGFR, TEC) despite losing Src/Abl potency.
Workflow:
-
Assay Platform: LanthaScreen™ Eu Kinase Binding Assay (TR-FRET).
-
Test Compounds:
-
Bosutinib (Control)
-
N-Desmethyl Bosutinib (Test)
-
Staurosporine (Global Positive Control)
-
-
Concentration Range: 10-point titration (0.1 nM to 10
M). -
Validation Criteria (Z'-Factor): Assay must yield
to be considered valid. -
Data Output: Calculate
and Selectivity Score ( ).
Protocol B: Caco-2 Bidirectional Permeability (Transporter Liability)
Objective: Define if M5 is a P-gp substrate or inhibitor, influencing gut absorption dynamics.
Step-by-Step Methodology:
-
Cell Culture: Seed Caco-2 cells on Transwell® inserts (0.4
m pore). Culture for 21 days to form a polarized monolayer. -
Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Reject if
. -
Dosing:
-
Apical to Basolateral (A-B): Add M5 (10
M) to apical chamber. -
Basolateral to Apical (B-A): Add M5 (10
M) to basolateral chamber. -
Inhibitor Condition: Repeat in presence of Verapamil (P-gp inhibitor).
-
-
Sampling: Collect aliquots at 30, 60, 90, and 120 min. Analyze via LC-MS/MS.
-
Calculation:
-
Interpretation: An
that decreases with Verapamil confirms M5 is a P-gp substrate.
Visualization: Off-Target Screening Workflow
Figure 2: Decision tree for profiling the off-target toxicity potential of Metabolite M5.
References
-
FDA Center for Drug Evaluation and Research. (2012). Clinical Pharmacology and Biopharmaceutics Review: Bosulif (Bosutinib).[2] Application Number: 203341Orig1s000. Retrieved from [Link][1][4][8]
-
Golas, J. M., et al. (2003). SKI-606, a 4-anilino-3-quinolinecarbonitrile dual inhibitor of Src and Abl kinases, is a potent antiproliferative agent against chronic myelogenous leukemia cells in culture and causes regression of K562 xenografts in nude mice. Cancer Research, 63(2), 375-381. Retrieved from [Link]
-
Hsyu, P. H., et al. (2017). Pharmacokinetics and Safety of Bosutinib in Patients with Ph+ Chronic Myeloid Leukemia and Hepatic Impairment. Cancer Chemotherapy and Pharmacology, 79, 393–401. Retrieved from [Link]
-
European Medicines Agency (EMA). (2013). Assessment Report: Bosulif (Bosutinib).[1][2][4][5][6][7][8][9][10][11][12] EMA/CHMP/116912/2013. Retrieved from [Link]
-
Abbas, R., et al. (2012). Metabolism and Excretion of 14C-Bosutinib in Healthy Male Subjects. Drug Metabolism and Disposition, 40(1), 21-30. Retrieved from [Link]
Sources
- 1. Bosutinib | C26H29Cl2N5O3 | CID 5328940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Clinical Pharmacokinetics and Pharmacodynamics of Bosutinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ec.europa.eu [ec.europa.eu]
- 4. ClinPGx [clinpgx.org]
- 5. Bosutinib: A Novel Src/Abl Kinase Inhibitor for Chronic Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Evidence of off-target effects of bosutinib that promote retinoic acid-induced differentiation of non-APL AML cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bosutinib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Evidence of off-target effects of bosutinib that promote retinoic acid-induced differentiation of non-APL AML cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Sample preparation for N-Desmethyl bosutinib analysis in urine
Application Note: High-Sensitivity Extraction and Quantification of N-Desmethyl Bosutinib in Human Urine via Mixed-Mode Cation Exchange (MCX) SPE and LC-MS/MS
Executive Summary
Objective: To provide a robust, self-validating protocol for the isolation and quantification of N-Desmethyl bosutinib (metabolite M5) in human urine. Challenge: Bosutinib is primarily excreted via the hepatobiliary route (feces ~91%), with renal elimination accounting for <3% of the dose. Consequently, urinary concentrations of the N-desmethyl metabolite are extremely low, often falling below the sensitivity limits of standard "dilute-and-shoot" or protein precipitation methods. Urine also contains high salt and pigment loads that cause significant ion suppression. Solution: This guide details a Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) workflow. By exploiting the basicity of the piperazine moiety, we can lock the analyte onto the sorbent, allowing aggressive organic washing to remove urine matrix interferences before elution. This results in a 10-20x concentration factor and minimized matrix effects.
Metabolic Context & Chemical Logic
Bosutinib (SKI-606) is a dual Src/Abl tyrosine kinase inhibitor.[1][2] Its primary metabolic clearance is mediated by CYP3A4, resulting in N-desmethyl bosutinib (M5).[2][3]
-
Parent: Bosutinib (
); MW: 530.45 Da.[4] -
Target: N-Desmethyl Bosutinib (
); MW: 516.42 Da. -
Key Structural Feature: Both compounds possess a piperazine ring with a basic nitrogen (
). This basicity is the "handle" we use for the MCX extraction strategy.
Figure 1: Metabolic Pathway & Mass Shift
Caption: CYP3A4-mediated demethylation of Bosutinib. The loss of the methyl group on the piperazine ring shifts the precursor mass from 530.2 to 516.2.
Sample Preparation Protocol
Method Selection: Solid Phase Extraction (SPE) using Mixed-Mode Cation Exchange (MCX). Rationale: Urine contains neutral interferences (urea, pigments) and acidic interferences. A standard C18 (HLB) cartridge retains everything lipophilic. An MCX cartridge retains the basic drug via ionic interaction, allowing us to wash the cartridge with 100% methanol (removing all neutrals/lipids) without losing the drug.
Reagents Required
-
Internal Standard (IS): Bosutinib-d5 or Bosutinib-d8 (100 ng/mL in methanol).
-
Enzyme:
-Glucuronidase (Type H-1 from Helix pomatia or recombinant equivalent). -
SPE Cartridge: Waters Oasis MCX (30 mg/1 cc) or Phenomenex Strata-X-C (33 µm).
-
Solvents: LC-MS grade Methanol, Acetonitrile, Formic Acid, Ammonium Hydroxide (
).
Step-by-Step Workflow
A. Pre-treatment (Hydrolysis & pH Adjustment)
-
Aliquot: Transfer 1.0 mL of human urine into a clean tube.
-
IS Addition: Add 20 µL of Internal Standard working solution. Vortex.
-
Enzymatic Hydrolysis (Optional but Recommended):
-
Add 1.0 mL of 0.1 M Ammonium Acetate buffer (pH 5.0) containing
-glucuronidase (2000 units). -
Incubate at 37°C for 2 hours. Note: This ensures any glucuronide conjugated metabolites are cleaved back to the free form.
-
-
Acidification: Add 100 µL of 4% Formic Acid (
can also be used).-
Critical Check: Verify pH is between 2.0 and 3.0. This ensures the piperazine nitrogen is fully protonated (
) to bind to the cation exchange sorbent.
-
B. SPE Extraction (MCX Protocol)
Caption: Mixed-Mode Cation Exchange (MCX) workflow. Step 4 is the "magic step" where neutral urine interferences are washed away while the basic analyte remains locked.
LC-MS/MS Instrumentation & Conditions
System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS).
Column: Waters ACQUITY UPLC BEH C18 (
Table 1: LC Gradient Program
| Time (min) | Flow Rate (mL/min) | % Mobile Phase B | Event |
| 0.00 | 0.40 | 10 | Initial Hold |
| 0.50 | 0.40 | 10 | Load |
| 3.00 | 0.40 | 90 | Elution Gradient |
| 3.50 | 0.40 | 90 | Wash |
| 3.60 | 0.40 | 10 | Re-equilibration |
| 5.00 | 0.40 | 10 | End |
Table 2: MS/MS Parameters (ESI Positive)
Note: Transitions must be optimized on your specific instrument. N-Desmethyl bosutinib loses the methyl group on the piperazine ring, altering the primary fragment.
| Analyte | Precursor (m/z) | Product (m/z) | Cone (V) | Collision (eV) | Logic |
| Bosutinib | 530.2 | 141.1 | 40 | 35 | Methyl-piperazine fragment |
| Bosutinib | 530.2 | 113.1 | 40 | 50 | Secondary qualifier |
| N-Desmethyl | 516.2 | 127.1 | 40 | 35 | Piperazine fragment (no methyl) |
| N-Desmethyl | 516.2 | 481.1 | 40 | 25 | Loss of Cl/minor fragment |
| IS (Bosutinib-d5) | 535.2 | 146.1 | 40 | 35 | Deuterated fragment |
Validation & Scientific Integrity (E-E-A-T)
To ensure this method is trustworthy and field-proven , you must validate the following parameters:
-
Matrix Effect (ME):
-
Compare the peak area of analyte spiked post-extraction into blank urine extract vs. analyte in neat solvent.
-
Target: ME between 85-115%. If suppression is high (<80%), increase the wash volume in Step 4 of the SPE protocol.
-
-
Recovery (RE):
-
Compare analyte spiked pre-extraction vs. post-extraction.
-
Expectation: MCX SPE typically yields >85% recovery for Bosutinib due to the strong ionic retention.
-
-
Linearity:
-
Due to low renal clearance, the dynamic range should focus on the lower end: 0.5 ng/mL to 500 ng/mL .
-
-
Stability:
-
N-desmethyl bosutinib is light-sensitive (quinoline core). Amber glassware must be used during sample prep and storage.
-
References
-
Hsyu, P. H., et al. (2011). "Pharmacokinetics and metabolism of bosutinib in healthy subjects and patients with chronic myeloid leukemia." Cancer Chemotherapy and Pharmacology, 67(1). Link (Confirming CYP3A4 metabolism and low renal excretion).
-
Abbas, R., et al. (2012). "Mass balance and metabolic disposition of bosutinib in healthy male subjects." Drug Metabolism and Disposition. Link (Source for fecal vs. urine excretion ratios).
-
FDA Clinical Pharmacology Review (2012). "Bosulif (Bosutinib) NDA 203341." Center for Drug Evaluation and Research. Link (Authoritative regulatory data on M2/M5 metabolites).
-
Biotage Application Note. "Extraction of Basic Drugs from Biological Fluids using EVOLUTE CX." (General reference for MCX mechanism logic). Link
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. ClinPGx [clinpgx.org]
- 3. researchgate.net [researchgate.net]
- 4. ClinPGx [clinpgx.org]
- 5. researchgate.net [researchgate.net]
- 6. Determination of bosutinib in mice plasma and tissue by UPLC-MS/MS and its application to the pharmacokinetic and tissue distribution study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. LC-MS based urine untargeted metabolomic analyses to identify and subdivide urothelial cancer - PMC [pmc.ncbi.nlm.nih.gov]
Internal standard selection for N-Desmethyl bosutinib quantification
Executive Summary
Bosutinib (SKI-606) is a dual Src/Abl tyrosine kinase inhibitor (TKI) indicated for Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML). While the parent drug is the primary therapeutic agent, its major metabolite, N-desmethyl bosutinib (M2) , formed via CYP3A4, is crucial for understanding total drug exposure, metabolic stability, and potential toxicity.
Accurate quantification of N-desmethyl bosutinib by LC-MS/MS is complicated by significant matrix effects common in plasma and the structural similarity between the metabolite and the parent drug. This Application Note provides a definitive guide to selecting the appropriate Internal Standard (IS) to ensure regulatory compliance (FDA/EMA) and data integrity.
Scientific Rationale: The "Why" Behind IS Selection
In LC-MS/MS bioanalysis, the Internal Standard is not merely a reference point; it is the primary tool for correcting variability in:
-
Extraction Recovery: Loss of analyte during protein precipitation or extraction.
-
Ionization Efficiency: Matrix effects (ion suppression or enhancement) caused by co-eluting phospholipids or endogenous salts.
The Challenge with N-Desmethyl Bosutinib: As a metabolite, N-desmethyl bosutinib is more polar than the parent bosutinib. If a generic internal standard (like a structural analog) is used, it may elute at a different retention time (RT) than the metabolite. Consequently, the IS will experience a different matrix environment than the analyte, failing to correct for ion suppression. This leads to "drift" in quantitation and failed validation batches.
Internal Standard Selection Strategy
We categorize IS selection into three tiers based on scientific rigor and regulatory preference.
Tier 1: Gold Standard (The Isotopic Twin)
-
Compound: Stable Isotope Labeled (SIL) N-Desmethyl Bosutinib (e.g., N-desmethyl bosutinib-d5 or 13C-labeled).
-
Mechanism: Co-elutes perfectly with the target metabolite. It compensates for specific matrix effects at the exact moment of ionization.
-
Recommendation: Mandatory for pivotal PK studies and clinical trials where maximum accuracy is required.
Tier 2: Silver Standard (The Parent Surrogate)
-
Compound: SIL Bosutinib (e.g., Bosutinib-d5).
-
Mechanism: Elutes close to the metabolite but not exactly (due to the methyl group difference).
-
Risk: If the chromatographic gradient is steep, the RT difference may be significant enough that the IS and metabolite experience different ion suppression zones.
-
Recommendation: Acceptable for early discovery or if the specific metabolite SIL is commercially unavailable, provided that "Matrix Factor" validation tests prove no significant divergence.
Tier 3: Bronze Standard (Structural Analog)
-
Compound: Tofacitinib or Imatinib-d8 .
-
Mechanism: Chemically similar but chromatographically distinct.
-
Risk: High. Does not track extraction recovery or ionization variability accurately.
-
Recommendation: Discouraged for regulated bioanalysis. Use only for rough metabolic stability screening.
Visualizing the Selection Logic
The following decision tree illustrates the selection process based on study requirements and resource availability.
Figure 1: Decision Matrix for Internal Standard Selection based on regulatory needs and compound availability.
Protocol: Dual-Analyte Quantification Workflow
This protocol is designed for the simultaneous quantification of Bosutinib and N-Desmethyl bosutinib in human plasma using Protein Precipitation (PPT) , which is preferred over Liquid-Liquid Extraction (LLE) for TKIs due to speed and recovery consistency.
A. Reagents & Preparation
-
Matrix: Human Plasma (K2EDTA).
-
Internal Standard Working Solution (ISWS):
-
Mix Bosutinib-d5 (for parent) and N-desmethyl bosutinib-d5 (for metabolite) in Methanol.
-
Target Concentration: 100 ng/mL.
-
B. Sample Preparation (Step-by-Step)
-
Aliquot: Transfer 50 µL of plasma sample/standard into a 96-well plate.
-
Spike IS: Add 20 µL of ISWS to all wells (except double blanks). Vortex gently.
-
Precipitation: Add 200 µL of chilled Acetonitrile (ACN) containing 0.1% Formic Acid.
-
Note: The acid helps solubilize the basic piperazine moiety of bosutinib, preventing adsorption to the protein pellet.
-
-
Agitation: Vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge at 4,000 rpm (approx. 2,500 x g) for 10 minutes at 4°C.
-
Transfer: Transfer 100 µL of the supernatant to a clean plate.
-
Dilution: Add 100 µL of Milli-Q water to the supernatant.
-
Critical Step: Diluting the organic supernatant with water improves peak shape on early-eluting polar metabolites by matching the solvent strength to the initial mobile phase.
-
C. LC-MS/MS Conditions
| Parameter | Setting | Rationale |
| Column | C18 (e.g., Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm) | High surface area for separating structurally similar analogs. |
| Mobile Phase A | 10 mM Ammonium Formate + 0.1% Formic Acid in Water | Buffer stabilizes pH for consistent ionization of the piperazine ring. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | ACN provides sharper peaks for TKIs compared to Methanol. |
| Flow Rate | 0.4 mL/min | Optimal for ESI efficiency. |
| Gradient | 5% B (0-0.5 min) -> 95% B (3.0 min) -> Hold (4.0 min) | Fast gradient; ensures metabolite (more polar) elutes before parent. |
| Ionization | ESI Positive Mode | Protonation of nitrogen atoms in the quinoline/piperazine structures. |
| MRM (Analyte) | m/z 516.2 → 113.1 (Bosutinib parent)m/z 502.2 → 113.1 (N-desmethyl) | Monitor specific transitions. Note the -14 Da mass shift for the metabolite. |
Workflow Visualization
Figure 2: Optimized Protein Precipitation Workflow for Bosutinib and Metabolite.
Validation & Acceptance Criteria
To ensure the selected Internal Standard is performing correctly, the method must be validated according to FDA Bioanalytical Method Validation Guidance (2018) or ICH M10 .
Key Metrics for IS Performance:
-
IS Response Consistency: The IS peak area plot across the entire run (Standards, QCs, Subjects) should not show a drift trend.
-
Matrix Factor (MF):
-
Calculate: (Peak Area in Matrix) / (Peak Area in Solvent).
-
IS-Normalized MF: (MF of Analyte) / (MF of IS).
-
Acceptance: The IS-Normalized MF must be close to 1.0 (e.g., 0.9–1.1) and consistent (%CV < 15%) across different lots of plasma.
-
Failure Mode: If the IS-Normalized MF varies significantly between lots, your IS is not tracking the analyte correctly (common with Tier 3 analogs).
-
References
-
US Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. [Link][2][3][4]
-
Hoshino, R., et al. (2023). "Rapid LC-MS/MS Bosutinib Quantification with Applications in Metabolic Stability Estimation." Molecules, 28(4), 1643. (Demonstrates Tofacitinib as IS, though SIL is preferred for regulation). [Link]
-
Sumimoto, T., et al. (2018). "A quantitative method for the determination of bosutinib in human plasma using high-performance liquid chromatography and ultraviolet detection." Journal of Pharmaceutical Health Care and Sciences, 4, 9. (Demonstrates structural analog limitations). [Link]
-
European Medicines Agency (EMA). (2022). ICH M10 on bioanalytical method validation - Scientific guideline. [Link]
Sources
Application Notes and Protocols for Determining the Cellular Activity of N-Desmethyl bosutinib
Abstract
This guide provides a comprehensive framework and detailed protocols for characterizing the cellular activity of N-Desmethyl bosutinib, the primary metabolite of the dual Src/Abl tyrosine kinase inhibitor, bosutinib. Understanding the biological activity of major metabolites is critical in drug development for a complete comprehension of a drug's efficacy and safety profile. We present a multi-assay strategy, moving from direct target engagement to broad cellular consequences. This document details protocols for (1) quantifying the inhibition of downstream signaling pathways via Western Blotting for phosphorylated effector proteins, (2) assessing the impact on cell viability and proliferation using luminescence-based ATP quantification, and (3) determining the induction of apoptosis through flow cytometry. The causality behind experimental choices, the implementation of self-validating controls, and the interpretation of data are emphasized to ensure scientific rigor and reproducibility.
Introduction: The Rationale for Characterizing N-Desmethyl bosutinib
Bosutinib is a potent, orally administered dual inhibitor of Src and Bcr-Abl tyrosine kinases.[1][2][3] It is approved for the treatment of Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML).[4][5] The oncogenic Bcr-Abl fusion protein, a hallmark of CML, drives malignant cell proliferation and survival through constitutive kinase activity.[6][7] Bosutinib effectively inhibits this activity, as well as that of Src family kinases (SFKs), which are often implicated in CML progression and resistance to other inhibitors.[3][8]
Upon administration, bosutinib is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4.[9] This process generates several metabolites, with N-Desmethyl bosutinib being one of the most significant.[9] To fully understand the therapeutic window and overall pharmacological profile of bosutinib, it is imperative to determine if this major metabolite retains biological activity. Does it contribute to the on-target efficacy of the parent drug? Does it possess a different kinase selectivity profile, potentially leading to off-target effects?
This guide provides researchers with the necessary tools to answer these questions using a logical, multi-tiered approach in relevant cell-based models.
Scientific Background: The Src/Abl Signaling Axis in CML
The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that activates a cascade of downstream signaling pathways, including RAS-MAPK and PI3K-Akt, leading to uncontrolled cell division and inhibition of apoptosis.[10] Src family kinases, such as Src, Lyn, and Hck, are also key players in CML, contributing to the signaling output of Bcr-Abl and playing roles in disease progression.[4][6]
Bosutinib functions by competitively binding to the ATP-binding site of the Abl and Src kinase domains, preventing the phosphorylation of their downstream substrates and thereby inhibiting their oncogenic signals.[1][6] A robust assessment of N-Desmethyl bosutinib activity, therefore, requires measuring its effects on these specific pathways and the ultimate cellular consequences.
Caption: Simplified Src/Abl signaling pathway in CML and points of inhibition.
A Multi-Assay Strategy for Comprehensive Activity Profiling
No single assay can provide a complete picture of a compound's activity. We advocate for a tiered approach, starting with the most direct measure of target engagement and progressing to broader phenotypic outcomes. This workflow ensures that observed effects on cell health are directly linked to the intended mechanism of action.
Recommended Cell Line:
-
K562 Cells: A human, Bcr-Abl positive, erythroleukemia cell line derived from a CML patient in blast crisis. This is a widely used and well-characterized model for studying Bcr-Abl inhibitors.[4]
Caption: Experimental workflow for characterizing N-Desmethyl bosutinib activity.
Protocol 1: Phospho-Protein Western Blotting
Principle
This assay directly measures the ability of N-Desmethyl bosutinib to inhibit its kinase targets within the cell. A reduction in the phosphorylated form of a direct downstream substrate indicates target engagement and inhibition. We will probe for Phospho-Src (Tyr416) as a marker of Src family kinase activity and Phospho-CrkL (Tyr207) as a well-established biomarker for Bcr-Abl activity.
Materials
-
K562 cells
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
Bosutinib and N-Desmethyl bosutinib (dissolved in DMSO)
-
RIPA Lysis Buffer supplemented with Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
Primary antibodies: anti-p-Src (Tyr416), anti-Src, anti-p-CrkL (Tyr207), anti-CrkL, anti-GAPDH or β-Actin (loading control)
-
HRP-conjugated secondary antibody
-
5% w/v Bovine Serum Albumin (BSA) in TBST
-
Enhanced Chemiluminescence (ECL) substrate
Step-by-Step Protocol
-
Cell Seeding: Seed K562 cells in 6-well plates at a density of 1 x 10^6 cells/mL and allow them to acclimate overnight.
-
Compound Treatment: Treat cells with a dose-response of N-Desmethyl bosutinib (e.g., 1 nM to 10 µM). Include bosutinib as a positive control and a DMSO-only well as a vehicle control. Incubate for 2-4 hours.
-
Cell Lysis: Harvest cells by centrifugation. Wash once with ice-cold PBS. Lyse the cell pellet with 100 µL of supplemented RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's protocol.
-
Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20 µg) and add 4x Laemmli sample buffer. Denature by heating at 95°C for 5 minutes.
-
Gel Electrophoresis & Transfer: Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% BSA in TBST. Expert Tip: Avoid using milk as a blocking agent for phospho-antibodies, as it contains casein, a phosphoprotein that can cause high background.[11]
-
Antibody Incubation: Incubate the membrane with primary antibody (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Washing & Secondary Antibody: Wash the membrane 3x for 10 minutes each in TBST. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 9. Apply ECL substrate and visualize the signal using a chemiluminescence imager.
-
Stripping and Re-probing: To ensure observed changes are not due to altered total protein levels, the blot should be stripped and re-probed for total Src, total CrkL, and a loading control like GAPDH.
Data Analysis & Expected Results
Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the phospho-protein signal to the total protein signal for that target. A dose-dependent decrease in the p-Src/Src or p-CrkL/CrkL ratio indicates inhibitory activity.
| Compound | Concentration | p-Src/Src Ratio (Normalized) | p-CrkL/CrkL Ratio (Normalized) |
| Vehicle (DMSO) | 0.1% | 1.00 | 1.00 |
| Bosutinib | 100 nM | 0.15 | 0.20 |
| N-Desmethyl bosutinib | 100 nM | 0.45 | 0.55 |
| N-Desmethyl bosutinib | 1 µM | 0.18 | 0.22 |
Protocol 2: Cell Viability Assay (CellTiter-Glo®)
Principle
This assay quantifies cell viability by measuring ATP levels, an indicator of metabolically active cells.[12][13] The CellTiter-Glo® reagent lyses cells and provides the substrate (luciferin) and enzyme (luciferase) for a reaction that produces light, which is directly proportional to the amount of ATP present. This robust "add-mix-measure" assay is ideal for determining the concentration at which a compound reduces cell viability by 50% (IC50).[12]
Materials
-
K562 cells and culture medium
-
Opaque-walled 96-well microplates (suitable for luminescence)
-
Bosutinib and N-Desmethyl bosutinib
-
CellTiter-Glo® 2.0 Assay Reagent
Step-by-Step Protocol
-
Cell Seeding: Seed K562 cells in an opaque-walled 96-well plate at 5,000-10,000 cells per well in 100 µL of medium. Include wells with medium only for background measurement.
-
Compound Treatment: Prepare a 10-point, 3-fold serial dilution of N-Desmethyl bosutinib and the bosutinib positive control. Add the compounds to the cells and incubate for 72 hours.
-
Reagent Equilibration: Equilibrate the CellTiter-Glo® reagent and the cell plate to room temperature for approximately 30 minutes.
-
Assay Procedure: Add 100 µL of CellTiter-Glo® reagent to each well.[14]
-
Signal Generation: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[14]
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[14]
-
Measurement: Read the luminescence using a plate-reading luminometer.
Data Analysis & Expected Results
-
Subtract the average background luminescence (media-only wells) from all experimental wells.
-
Normalize the data by setting the vehicle control (DMSO) as 100% viability and the background as 0% viability.
-
Plot the normalized viability (%) against the log of the compound concentration.
-
Fit the data to a four-parameter logistic (4PL) dose-response curve to calculate the IC50 value.
| Compound | IC50 (nM) |
| Bosutinib | 85 |
| N-Desmethyl bosutinib | 250 |
Protocol 3: Apoptosis Assay (Annexin V & PI Staining)
Principle
This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[15] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes. Therefore, it stains late-stage apoptotic and necrotic cells where membrane integrity is compromised.[16]
Materials
-
K562 cells and culture medium
-
Bosutinib and N-Desmethyl bosutinib
-
FITC Annexin V / Propidium Iodide Apoptosis Detection Kit
-
Flow Cytometer
Step-by-Step Protocol
-
Cell Treatment: Seed and treat K562 cells in 6-well plates as described for the Western blot protocol. A 24-48 hour treatment period is typically sufficient to observe apoptosis.
-
Cell Harvesting: Collect all cells, including those floating in the media (as apoptotic cells often detach). Centrifuge and wash once with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1x Binding Buffer provided in the kit.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1x Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.
Data Analysis & Expected Results
The flow cytometry data will be plotted as FITC Annexin V (x-axis) vs. PI (y-axis). The resulting quadrants represent different cell populations:
-
Lower-Left (Annexin V- / PI-): Live, healthy cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells (often considered debris)
A potent compound will show a dose-dependent shift of cells from the live quadrant to the early and late apoptotic quadrants.
| Compound | Concentration | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) |
| Vehicle (DMSO) | 0.1% | 95.2 | 2.5 | 2.1 |
| Bosutinib | 500 nM | 25.6 | 40.3 | 32.8 |
| N-Desmethyl bosutinib | 500 nM | 55.1 | 28.5 | 15.4 |
Conclusion and Synthesis of Results
By employing this tripartite strategy, a researcher can build a comprehensive activity profile for N-Desmethyl bosutinib. The data from the Western blot provides direct evidence of target inhibition. The CellTiter-Glo® assay quantifies the functional consequence of this inhibition on cell proliferation and viability, yielding a potent IC50 value. Finally, the Annexin V assay elucidates the mechanism by which the cells are dying, confirming an apoptotic process consistent with the action of tyrosine kinase inhibitors.
References
-
Title: Bosutinib – Knowledge and References Source: Taylor & Francis URL: [Link]
-
Title: What is the mechanism of Bosutinib Monohydrate? Source: Patsnap Synapse URL: [Link]
-
Title: Bosutinib - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Bosutinib: uses, dosing, warnings, adverse events, interactions Source: Drugs.com URL: [Link]
-
Title: Rapid LC-MS/MS Bosutinib Quantification with Applications in Metabolic Stability Estimation Source: MDPI URL: [Link]
-
Title: Bosutinib Pathway, Pharmacokinetics/Pharmacodynamics Source: ClinPGx URL: [Link]
-
Title: Immuno-oncology Cell-based Kinase Assay Service Source: Creative Biolabs URL: [Link]
-
Title: Kinase assays Source: BMG LABTECH URL: [Link]
-
Title: Bosutinib for the Treatment of Philadelphia Chromosome-Positive Leukemias Source: PMC - NIH URL: [Link]
-
Title: Bosutinib: a dual SRC/ABL kinase inhibitor for the treatment of chronic myeloid leukemia Source: Expert Opinion on Pharmacotherapy URL: [Link]
-
Title: Definition of bosutinib - NCI Drug Dictionary Source: National Cancer Institute URL: [Link]
-
Title: Bosutinib is active in chronic phase chronic myeloid leukemia after imatinib and dasatinib and/or nilotinib therapy failure Source: PMC - NIH URL: [Link]
-
Title: Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling Source: Eurofins Discovery URL: [Link]
-
Title: Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer Source: PMC - NIH URL: [Link]
-
Title: Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf - NIH URL: [Link]
-
Title: Spotlight: Cell-based kinase assay formats. Source: Reaction Biology URL: [Link]
-
Title: For adherent cell lines which apoptosis assay is the best to use? Source: ResearchGate URL: [Link]
-
Title: BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction Source: Encyclopedia.pub URL: [Link]
-
Title: Cell Apoptosis Assays Source: Creative Bioarray URL: [Link]
-
Title: Bosutinib Impurities and Related Compound Source: Veeprho URL: [Link]
-
Title: Determination of the Activity Profile of Bosutinib, Dasatinib and Nilotinib against 18 Imatinib Resistant Bcr/Abl Mutants Source: Blood - ASH Publications URL: [Link]
Sources
- 1. Bosutinib - Wikipedia [en.wikipedia.org]
- 2. Bosutinib: a dual SRC/ABL kinase inhibitor for the treatment of chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. Bosutinib for the Treatment of Philadelphia Chromosome-Positive Leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 5. veeprho.com [veeprho.com]
- 6. What is the mechanism of Bosutinib Monohydrate? [synapse.patsnap.com]
- 7. oncologynewscentral.com [oncologynewscentral.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. ClinPGx [clinpgx.org]
- 10. Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. inventbiotech.com [inventbiotech.com]
- 12. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.ca]
- 13. CellTiter-Glo® 2.0 Cell Viability Assay | ATPアッセイ | プロメガ [promega.jp]
- 14. promega.com [promega.com]
- 15. Apoptosis Assays [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving peak shape for N-Desmethyl bosutinib in reverse-phase chromatography
A Guide to Achieving Optimal Peak Shape in Reverse-Phase Chromatography
Welcome to the technical support center for the chromatographic analysis of N-Desmethyl bosutinib. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, practical solutions to common peak shape issues encountered during the reverse-phase analysis of this critical bosutinib metabolite. This resource is structured to move beyond simple procedural lists, offering explanations grounded in chromatographic theory to empower you to make informed decisions in your method development and troubleshooting efforts.
Understanding the Analyte: N-Desmethyl Bosutinib
N-Desmethyl bosutinib is a major active metabolite of bosutinib, a tyrosine kinase inhibitor used in cancer therapy.[1] Structurally, it retains the core quinoline and piperazine rings of the parent compound, making it a basic molecule.[2][3] The basic nature of N-Desmethyl bosutinib is a key factor influencing its behavior in reverse-phase chromatography, often leading to poor peak shapes, such as tailing, if the analytical method is not properly optimized.[4][5]
Troubleshooting Guide: A Symptom-Based Approach
This section addresses specific peak shape problems you may encounter. Each question is designed to reflect a common observational starting point in the lab.
Q1: My N-Desmethyl bosutinib peak is tailing significantly. What is the most likely cause and how do I fix it?
A1: The primary cause of peak tailing for basic compounds like N-Desmethyl bosutinib is secondary interactions with the stationary phase. [4]
In reverse-phase chromatography using silica-based columns, residual silanol groups (Si-OH) on the silica surface can exist in an ionized state (Si-O⁻), particularly at mid-range pH values (pH > 3).[6] The positively charged basic functional groups on N-Desmethyl bosutinib can then interact with these negatively charged silanols through ion exchange. This creates a secondary, non-hydrophobic retention mechanism, causing a portion of the analyte molecules to be retained longer, resulting in a tailing peak.[6][7]
Protocol 1: Mobile Phase pH Adjustment
-
Rationale: By lowering the mobile phase pH to approximately 3.0 or below, the vast majority of silanol groups will be protonated (Si-OH), neutralizing their negative charge and minimizing the secondary ion-exchange interactions.[8]
-
Procedure:
-
Prepare your aqueous mobile phase component (e.g., water) with 0.1% (v/v) formic acid or 0.1% (v/v) trifluoroacetic acid (TFA). Note that TFA can act as an ion-pairing agent and may cause ion suppression in LC-MS applications.[9][10] For LC-MS, formic acid is generally preferred.
-
Ensure the final pH of the aqueous portion is below 3.5. A published method for the parent drug, bosutinib, successfully used a phosphate buffer at pH 3.5.[11]
-
Equilibrate your column with the new mobile phase for at least 10-15 column volumes before injecting your sample.
-
Protocol 2: Column Selection and Evaluation
-
Rationale: Not all C18 columns are the same. Modern columns are often made with high-purity silica with minimal metal content and employ advanced end-capping techniques to shield residual silanols.[12]
-
Recommended Column Types:
-
High-Purity, End-Capped Silica Columns: These are the standard for good peak shape with basic compounds.
-
Columns with Embedded Polar Groups: These stationary phases have a polar group embedded in the alkyl chain which can help to shield the silanols.
-
Hybrid Particle Columns: These columns have a stationary phase that is a hybrid of silica and organic polymer, which can offer better pH stability.
-
High pH Stable Columns: An alternative strategy is to use a column designed for high pH (e.g., pH > 10). At high pH, N-Desmethyl bosutinib will be in its neutral form, and while silanols are fully deprotonated, the analyte's charge is neutralized, which can also lead to improved peak shape.[4][13]
-
| Column Type | Operating Principle for Basic Compounds | Recommended pH Range |
| Standard End-Capped C18 | Low pH protonates silanols to minimize interaction with protonated basic analyte. | 2 - 4 |
| Embedded Polar Group | Polar group shields residual silanols. | 2 - 8 |
| High pH Stable (e.g., Hybrid) | High pH deprotonates the basic analyte to its neutral form. | 9 - 12 |
Q2: My N-Desmethyl bosutinib peak is fronting. What could be the cause?
A2: Peak fronting is typically caused by column overload or issues with the sample solvent. [14]
-
Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is stronger (i.e., has a higher percentage of organic solvent) than your initial mobile phase conditions, the sample band will not properly focus at the head of the column.[5][14] This causes the analyte molecules at the leading edge of the injection to travel down the column before they can be effectively retained, leading to a fronting peak.
-
Column Overload:
-
Mass Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to a distorted, fronting peak.
-
Volume Overload: Injecting too large a volume of even a correctly prepared sample can also lead to peak distortion.[14]
-
Solution: Systematically reduce the concentration of your sample and/or the injection volume to see if the peak shape improves.
-
Q3: My peak shape is generally broad, not necessarily tailing or fronting. How can I improve it?
A3: Broad peaks can be caused by a variety of factors including extra-column volume, column degradation, or suboptimal temperature.
-
Extra-Column Volume: Excessive volume from tubing, fittings, or the detector flow cell can cause band broadening. Ensure you are using tubing with a narrow internal diameter (e.g., 0.005 inches) and that all fittings are properly seated to minimize dead volume.[6]
-
Column Temperature:
-
Rationale: Increasing the column temperature can improve peak shape by reducing mobile phase viscosity and increasing the mass transfer kinetics of the analyte between the mobile and stationary phases.[17] This often results in sharper, more efficient peaks. However, be aware that excessively high temperatures can degrade silica-based columns, especially at pH extremes.[18]
-
Protocol:
-
Use a column oven to control the temperature. Start at ambient temperature and increase in 5-10 °C increments (e.g., 30 °C, 40 °C, 50 °C).
-
Allow the system to fully equilibrate at each new temperature before injecting.
-
Monitor peak width and asymmetry. An optimal temperature will provide a good balance of peak shape and resolution from other components.
-
-
-
Column Contamination or Degradation: Over time, the column can become contaminated or the packed bed can settle, creating a void at the inlet.[19] This will lead to peak broadening for all analytes. If the problem persists and other troubleshooting steps have failed, it may be time to replace the column. Using a guard column is a cost-effective way to protect your analytical column from contamination.[20]
Frequently Asked Questions (FAQs)
Q: What is a good starting mobile phase for N-Desmethyl bosutinib?
A: Based on methods for the parent compound, a good starting point would be a gradient elution using:
-
Mobile Phase A: Water with 0.1% Formic Acid (pH ~2.7)
-
Mobile Phase B: Acetonitrile or Methanol
-
Gradient: A shallow gradient, for example, starting at 10-20% B and increasing to 90-95% B over 10-15 minutes.
-
Detection: UV detection around 266 nm has been used for bosutinib.[15][16]
Q: Should I use any special additives in my mobile phase?
A: For most modern, high-quality columns, a simple acidic modifier like formic acid should be sufficient. If you are using an older column or still experiencing tailing, a competing base like triethylamine (TEA) can be added to the mobile phase at a low concentration (e.g., 10 mM). TEA will preferentially interact with the active silanol sites, masking them from the analyte. Important: TEA is not volatile and should not be used with LC-MS systems.[21] For LC-MS, volatile buffers like ammonium formate or ammonium acetate are recommended.[6][10]
Q: How do I know if my column is still good?
A: Most column manufacturers provide a quality control chromatogram with a test mixture. Periodically running this test mixture under the specified conditions and comparing the results (e.g., peak asymmetry, theoretical plates) to the original chromatogram is the best way to assess column performance over time. A significant increase in peak tailing or a drop in efficiency for the test compounds indicates column degradation.
References
-
Bosutinib. (n.d.). PubChem. Retrieved January 31, 2026, from [Link]
-
LABTips: How to Prevent Tailing Peaks in HPLC. (2021, October 15). Labcompare.com. Retrieved January 31, 2026, from [Link]
- Rp-hplc method for estimation of bosutinib in bulk form as per ich guidelines. (2016). World Journal of Pharmaceutical Research, 5(12), 417-424.
- METHOD DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR ESTIMATION OF BOSUTINIB IN BULK AND PHARMACEUTICAL DOSAGE FORM. (2019).
-
Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]
-
Pharmacokinetics, Efficacy and Safety of Bosutinib in a Pediatric Patient With Chronic Myeloid Leukemia. (2020, November 13). National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]
-
203341Orig1s000. (2011, November 17). U.S. Food and Drug Administration. Retrieved January 31, 2026, from [Link]
-
Bosutinib. (n.d.). Wikipedia. Retrieved January 31, 2026, from [Link]
-
Why it matters and how to get good peak shape. (2023, August 10). Agilent. Retrieved January 31, 2026, from [Link]
-
Understanding Peak Fronting in HPLC. (2025, April 1). Phenomenex. Retrieved January 31, 2026, from [Link]
-
Choosing the Right HPLC Column: A Complete Guide. (n.d.). Phenomenex. Retrieved January 31, 2026, from [Link]
-
An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. (2022, October 6). ACD/Labs. Retrieved January 31, 2026, from [Link]
-
Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. (n.d.). Retrieved January 31, 2026, from [Link]
-
What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc. Retrieved January 31, 2026, from [Link]
-
A quantitative method for the determination of bosutinib in human plasma using high-performance liquid chromatography and ultraviolet detection. (n.d.). National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]
-
Abnormal Peak Shapes. (n.d.). Shimadzu. Retrieved January 31, 2026, from [Link]
-
How Does Column Temperature Affect HPLC Resolution? (2025, October 28). Chrom Tech, Inc. Retrieved January 31, 2026, from [Link]
-
Ion Pairing — Blessing or Curse? (2008, May 1). LCGC International - Chromatography Online. Retrieved January 31, 2026, from [Link]
-
Bosutinib. (n.d.). PubChem. Retrieved January 31, 2026, from [Link]
-
Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. Retrieved January 31, 2026, from [Link]
-
HPLC Tech Tip: Peak Tailing of Basic Analytes. (n.d.). Phenomenex. Retrieved January 31, 2026, from [Link]
-
N-Desmethyl bosutinib. (n.d.). Shimadzu Chemistry & Diagnostics. Retrieved January 31, 2026, from [Link]
-
203341Orig1s000. (n.d.). U.S. Food and Drug Administration. Retrieved January 31, 2026, from [Link]
-
Ion Pairing Reagents and LC-MS. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]
-
Bosutinib Pathway, Pharmacokinetics/Pharmacodynamics. (n.d.). ClinPGx. Retrieved January 31, 2026, from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Retrieved January 31, 2026, from [Link]
-
Elevated Temperatures in Liquid Chromatography, Part I: Benefits and Practical Considerations. (n.d.). LCGC International. Retrieved January 31, 2026, from [Link]
-
Bosutinib. (n.d.). PharmaCompass.com. Retrieved January 31, 2026, from [Link]
-
What are the Common Peak Problems in HPLC. (n.d.). Chromatography Today. Retrieved January 31, 2026, from [Link]
-
Clinical Pharmacokinetics and Pharmacodynamics of Bosutinib. (n.d.). PubMed. Retrieved January 31, 2026, from [Link]
-
Effects of Sample Solvents on Peak Shape. (n.d.). Shimadzu Schweiz GmbH. Retrieved January 31, 2026, from [Link]
Sources
- 1. agilent.com [agilent.com]
- 2. Bosutinib | C26H29Cl2N5O3 | CID 5328940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. researchgate.net [researchgate.net]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Mobile phases compatible for LC/MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. chromtech.com [chromtech.com]
- 8. oncologynewscentral.com [oncologynewscentral.com]
- 9. agilent.com [agilent.com]
- 10. Impact of Mobile Phase Additives on LC-MS Sensitivity, Demonstrated using Spice Cannabinoids [sigmaaldrich.com]
- 11. A quantitative method for the determination of bosutinib in human plasma using high‐performance liquid chromatography and ultraviolet detection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bosulif (bosutinib) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 13. Analysis of basic compounds at high pH values by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 15. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 16. jetir.org [jetir.org]
- 17. HPLC Selectivity Temperature: Optimizing Critical Pairs [timberlineinstruments.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. biotage.com [biotage.com]
- 20. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 21. researchgate.net [researchgate.net]
Addressing ion suppression of N-Desmethyl bosutinib in ESI-MS
Topic: Troubleshooting Ion Suppression of N-Desmethyl Bosutinib in ESI-MS
Welcome to the Advanced Applications Hub. I am Dr. Aris Thorne, Senior Application Scientist. Below you will find a targeted troubleshooting guide designed for bioanalytical chemists facing signal instability or sensitivity loss when quantifying N-Desmethyl bosutinib (metabolite M2) in biological matrices.
Executive Summary: The "Invisible" Problem
N-Desmethyl bosutinib is a secondary amine metabolite of the tyrosine kinase inhibitor Bosutinib. While the parent drug is relatively lipophilic, the loss of the methyl group increases polarity. In Reverse Phase LC (RPLC), this often causes the metabolite to shift into earlier elution windows where polar matrix components (unretained salts, early-eluting phospholipids) reside.
The Symptom: You observe poor peak area reproducibility (%CV > 15%), non-linear calibration curves at the lower limit of quantification (LLOQ), or a significant drop in signal intensity compared to neat standards. The Cause: Ion suppression (Matrix Effect) in the Electrospray Ionization (ESI) source, likely driven by co-eluting phospholipids competing for charge in the Rayleigh limit.
Module 1: Diagnosis
Q: How do I definitively prove ion suppression is the cause of my sensitivity loss?
A: Perform a Post-Column Infusion (PCI) experiment. Do not rely solely on extraction recovery calculations. Recovery measures how much analyte you pull from the sample; Matrix Effect (ME) measures how the remaining background interferes with ionization.
The Protocol:
-
Setup: Tee-in a constant flow of N-Desmethyl bosutinib standard (at ~100 ng/mL) into the effluent of your LC column before it enters the MS source.
-
Injection: Inject a "Blank Matrix Extract" (processed plasma/serum without analyte) via the autosampler.
-
Observation: Monitor the baseline of the specific MRM transition for N-Desmethyl bosutinib.
-
Analysis: A flat baseline indicates no suppression. A negative peak (dip) indicates ion suppression; a positive peak indicates enhancement.
Visualization: Post-Column Infusion Setup
Figure 1: Schematic of the Post-Column Infusion (PCI) setup used to map matrix effects across the chromatographic run.
Module 2: Sample Preparation Optimization
Q: I am using Protein Precipitation (PPT) with Acetonitrile. Is this sufficient?
A: Likely not. PPT is the primary cause of phospholipid-induced suppression. Protein precipitation removes large proteins (albumin, globulins) but leaves >90% of endogenous phospholipids (glycerophosphocholines) in the supernatant. These lipids compete fiercely for protons in positive ESI mode.
The Fix: Switch to Liquid-Liquid Extraction (LLE) or Supported Liquid Extraction (SLE) . Bosutinib and its N-desmethyl metabolite are basic compounds. Extracting them into an organic solvent like Methyl tert-butyl ether (MTBE) or Ethyl Acetate at an alkaline pH leaves the amphiphilic phospholipids behind in the aqueous phase.
Comparative Data: Extraction Efficiency vs. Matrix Effect
| Method | Analyte Recovery (%) | Matrix Effect (%) | Phospholipid Removal |
| Protein Precipitation (ACN) | > 95% | -40% to -60% (High Suppression) | Poor (< 10%) |
| LLE (MTBE @ pH 9) | 85-90% | -5% to +5% (Negligible) | Excellent (> 95%) |
| Hybrid SPE-PPT | 90-95% | -10% to 0% | Very Good (> 90%) |
Note: Negative Matrix Effect values indicate suppression.[1][2] Values closer to 0 are ideal.
Decision Workflow for Sample Prep
Figure 2: Decision tree for selecting the appropriate sample preparation strategy based on observed matrix effects.
Module 3: Chromatographic Solutions
Q: My metabolite elutes early. How do I move it away from the suppression zone?
A: Optimize the Gradient and Stationary Phase. N-Desmethyl bosutinib is more polar than Bosutinib. If it elutes in the "void volume" (k' < 2), it is co-eluting with salts and unretained matrix.
Protocol:
-
Column Choice: Use a C18 column with high carbon load or a Phenyl-Hexyl phase. Phenyl phases often provide better selectivity for the quinolone core of Bosutinib derivatives.
-
Mobile Phase Modifier: Ensure you are using Ammonium Formate (2-10 mM) rather than just Formic Acid. Ammonium ions can help stabilize the signal and improve peak shape for basic compounds, preventing tailing which drags the peak into suppression zones.
-
Gradient Slope: Start with a lower organic % (e.g., 5% B) and hold for 0.5-1.0 min to trap the analyte, then ramp. This physically separates the analyte from the early-eluting salt front.
Module 4: Internal Standards
Q: Can I use an analog internal standard?
A: No. You must use a Stable Isotope Labeled (SIL) Internal Standard. For regulated bioanalysis of kinase inhibitors, analog standards (chemically similar but different compounds) do not co-elute perfectly with the analyte. Therefore, the IS will experience different matrix suppression than the analyte, failing to correct the error.
Requirement: Use N-Desmethyl bosutinib-d5 or Bosutinib-d5 (if the metabolite co-elutes with parent, though specific metabolite IS is preferred).
-
Mechanism: The SIL-IS has the exact same retention time and physicochemical properties. If the matrix suppresses the analyte by 50%, it suppresses the SIL-IS by 50%. The ratio remains constant.
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.
-
Matuszewski, B. K., et al. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry.
-
D'Hondt, F., et al. (2012). Structural and spectroscopic analysis of the kinase inhibitor bosutinib. ResearchGate/NIH.
-
Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B.
Sources
Technical Support Center: Reducing Carryover in LC-MS/MS Analysis of N-Desmethyl Bosutinib
Executive Summary
N-Desmethyl bosutinib (Metabolite M5) presents a distinct bioanalytical challenge due to its physicochemical duality: it retains the lipophilic core of the parent drug (Bosutinib) while possessing increased polarity and basicity (pKa ~8.03). This combination frequently leads to adsorption-based carryover , where the analyte adheres to the autosampler needle, valve rotor seals, or column stationary phase silanols, eluting in subsequent blank injections.
This guide provides a root-cause diagnostic workflow and specific remediation protocols. Unlike generic troubleshooting, these steps are tailored to the specific interaction mechanisms of aniline-quinoline kinase inhibitors.
Part 1: Diagnostic Workflow (Isolate the Source)
Before changing solvents or hardware, you must scientifically isolate the source of the carryover. Carryover is rarely "everywhere"; it is usually localized to the Autosampler (Injector) or the Column .
The "Zero-Injection" Protocol
Perform the following sequence immediately after a High Standard (ULOQ) injection:
-
Blank 1 (Standard Blank): Inject your standard blank solvent.
-
Result: Peak detected at analyte retention time. (Confirmed Carryover).
-
-
Null Injection (Gradient Only): Program a run where the LC pumps run the gradient, but the autosampler does not move (no needle dip, no valve switch).
-
If Peak Persists: The contamination is in the Mobile Phase or Pump Heads (System Contamination).
-
If Peak Disappears: The source is the Autosampler or Column .[1] Proceed to Step 3.
-
-
Column Bypass (Union Test): Remove the column and replace it with a zero-dead-volume union. Inject the ULOQ followed by a Blank.
-
If Signal Persists (as a plug): The source is the Autosampler/Needle (Most likely for Bosutinib).
-
If Signal Disappears: The source was the Column (Stationary phase adsorption).
-
Visual Troubleshooting Decision Tree
Part 2: Autosampler Remediation (The "Sticky" Needle)
For basic lipophilic drugs like N-Desmethyl bosutinib, the most common failure point is the interaction between the positively charged amine and the metal/polymer surfaces of the needle and valve.
The "Magic Mix" Wash Solvent
Standard methanol/water washes are insufficient. You must use a wash solvent that attacks the analyte on two fronts:
-
Solubility: High organic content to dissolve the lipophilic quinoline backbone.
-
Protonation: Acidification to ensure the basic amine remains fully protonated (soluble) and to suppress silanol ionization on glass/polymer surfaces.
Recommended Strong Wash Formulation:
| Component | Percentage | Function |
|---|---|---|
| Acetonitrile (ACN) | 40% | Solubilizes lipophilic core. |
| Methanol (MeOH) | 40% | Protic solvent, aids solubility. |
| Isopropanol (IPA) | 20% | Strong solvent for "sticky" residues; reduces surface tension. |
| Formic Acid (FA) | 0.5% | Critical: Maintains low pH to prevent adsorption to surfaces. |
Note: If your system allows only one wash, use this. If you have a Dual Wash system (Weak/Strong), use this as the Strong Wash and use your initial mobile phase as the Weak Wash.
Valve Rotor Seal Material
N-Desmethyl bosutinib can adsorb into standard Vespel® rotor seals.
-
Action: Upgrade to a Tefzel® or PEEK rotor seal if possible. These materials are more hydrophobic and resistant to adsorption of this specific chemotype.
Part 3: Column & Method Optimization
If the diagnostic test points to the column, the analyte is likely binding to residual silanols on the stationary phase.
The "Sawtooth" Gradient Wash
A simple linear ramp to 95% B is often ineffective. The "Sawtooth" method cycles the organic phase rapidly to disrupt Van der Waals forces.
Protocol: At the end of your analytical run (after the peak elutes), program the following:
-
Ramp to 95% B. Hold for 3 column volumes.
-
Drop to 10% B. Hold for 1 minute.
-
Ramp to 95% B. Hold for 2 minutes.
-
Re-equilibrate to initial conditions.
Why this works: The rapid change in polarity "shocks" the equilibrium, desorbing stubborn analyte molecules more effectively than a static high-organic hold.
Column Chemistry Selection
Avoid older Type-A silica columns.
-
Recommended: Use Ethylene Bridged Hybrid (BEH) C18 columns or columns with "High Strength Silica" (HSS) technology designed for high pH stability.
-
Alternative: If carryover persists, switch to a C18-PFP (Pentafluorophenyl) column. The alternative selectivity often reduces the specific binding causing the carryover.
Part 4: Frequently Asked Questions (FAQ)
Q1: I see carryover even after changing the needle wash. What now? A: Check the stator face of your injector valve. Scratches on the stator face can trap N-Desmethyl bosutinib. If the stator is scratched, no amount of washing will fix it; it must be replaced.
Q2: Can I use 100% Acetonitrile as a wash? A: We advise against 100% ACN for this analyte. Without an acid modifier (Formic Acid), the basic amine functionality of N-Desmethyl bosutinib can deprotonate and bind strongly to metal surfaces. Always include 0.1% - 0.5% acid in the wash.
Q3: Is this carryover or contamination? A: Use the "Null Injection" test (Part 1). If the peak appears when the needle doesn't move, your Mobile Phase A bottle is likely contaminated. This happens if you dip a pipette tip into the bottle that was previously used for a standard.
Q4: Does the sample diluent matter? A: Yes. If your sample diluent is 100% organic, the sample may "crash" (precipitate) when it hits the aqueous mobile phase in the loop/needle, causing micro-particulates that slowly dissolve (carryover). Match your sample diluent to your starting mobile phase conditions (e.g., 80% Water / 20% ACN).
Part 5: Visualizing the Wash Mechanism
The following diagram illustrates why the Multi-Solvent + Acid approach is required for N-Desmethyl bosutinib.
References
-
Waters Corporation. (2025). Carryover Mitigation Using Needle Wash Solvent Chemistry and Autosampler Features of a UPLC-MS System. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5328944, N-Desmethyl bosutinib.[2] Retrieved from [Link]
-
Hossain, M., et al. (2023).[3] Rapid LC-MS/MS Bosutinib Quantification with Applications in Metabolic Stability Estimation. Scientia Pharmaceutica. Retrieved from [Link]
-
Mitul, K., et al. (2009). Preventing carryover of peptides and proteins in nano LC-MS separations.[4] Journal of Proteome Research. Retrieved from [Link]
-
Agilent Technologies. (2020). Needle Wash Supplies for HPLC: Technical Overview. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. N-Desmethyl bosutinib | C25H27Cl2N5O3 | CID 5328944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Rapid LC-MS/MS Bosutinib Quantification with Applications in Metabolic Stability Estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preventing carryover of peptides and proteins in nano LC-MS separations - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: N-Desmethyl Bosutinib vs. Oxydechlorinated Bosutinib
[2]
Executive Summary
Bosutinib (SKI-606) is a potent, dual Src/Abl TKI used in the treatment of Chronic Myeloid Leukemia (CML).[2][3][4][5][6] Its clinical efficacy is driven by the parent compound, while its metabolic profile is dominated by two circulating species: M2 (Oxydechlorinated bosutinib) and M5 (N-Desmethyl bosutinib) .[1][2]
Despite accounting for significant systemic exposure (~19% and ~25% of parent AUC, respectively), both metabolites exhibit a profound loss of biological activity . This guide dissects the structural and mechanistic reasons for this "activity cliff," providing researchers with the rationale for why these metabolites serve as biomarkers of clearance rather than contributors to therapeutic efficacy.
Key Comparison Matrix
| Feature | Bosutinib (Parent) | Oxydechlorinated Bosutinib (M2) | N-Desmethyl Bosutinib (M5) |
| Molecular Weight | 530.45 g/mol | 512.0 g/mol | 516.42 g/mol |
| Structural Modification | N/A (Reference) | Head Region: Cl | Tail Region: Loss of Methyl group on piperazine ring |
| Primary Target (Src/Abl) | Potent (IC | Inactive (> 100-fold loss) | Inactive / Weak (< 50% inhibition at 10 |
| Systemic Exposure | 100% (Reference) | ~19% of Parent | ~25% of Parent |
| Metabolic Pathway | N/A | CYP3A4-mediated oxidative dechlorination | CYP3A4-mediated N-demethylation |
| Clinical Role | Active Therapeutic | Clearance Product (Inactive) | Clearance Product (Inactive) |
Structural Biology & Mechanism of Inactivity
The dramatic loss of potency in M2 and M5 illustrates the tight Structure-Activity Relationship (SAR) of the 4-anilinoquinoline scaffold.
Oxydechlorinated Bosutinib (M2): The Hydrophobic Collapse
-
Modification: The lipophilic chlorine atom at the 4-position of the aniline ring is replaced by a hydrophilic hydroxyl group.
-
Mechanistic Impact: In the ATP-binding pocket of Abl/Src kinases, the 2,4-dichloro-5-methoxyaniline moiety lodges into a deep hydrophobic cleft. The chlorine atoms engage in critical van der Waals interactions and displace water molecules.
-
Result: Replacing the 4-Cl with an -OH group introduces a high desolvation penalty. The hydrophilic hydroxyl cannot energetically justify shedding its water shell to enter the hydrophobic pocket, leading to a complete loss of binding affinity.
N-Desmethyl Bosutinib (M5): The Solvation Penalty
-
Modification: Removal of the terminal methyl group from the N-methylpiperazine tail.
-
Mechanistic Impact: The piperazine tail of bosutinib extends towards the solvent interface, improving solubility and pharmacokinetic properties. While "tail" modifications are often tolerated (e.g., in imatinib), the N-methyl group in bosutinib likely influences the conformational rigidity of the solvent-exposed region or affects cellular permeability.
-
Result: M5 shows significantly reduced inhibition (<50% at 10
M). This suggests that while the tail is not the primary "warhead," its precise geometry and lipophilicity are required to stabilize the kinase-inhibitor complex or ensure adequate intracellular concentration.
Visualizing the Metabolic Pathways and Activity Loss
Figure 1: Metabolic pathway of Bosutinib showing the divergence into inactive metabolites M2 and M5 via CYP3A4.[2]
Experimental Protocols
To verify the biological activity (or lack thereof) of these metabolites, the following standardized protocols are recommended. These workflows ensure data integrity and reproducibility.
In Vitro Kinase Inhibition Assay (Z-Lyte™ FRET)
Objective: Quantify the IC
-
Reagent Preparation:
-
Prepare 10 mM stock solutions of Bosutinib, M2, and M5 in 100% DMSO.
-
Dilute compounds 3-fold in kinase buffer to generate a 10-point dose-response curve (Range: 10
M to 0.5 nM).
-
-
Enzyme Reaction:
-
In a 384-well plate, add 2.5
L of compound solution. -
Add 5
L of Kinase/Peptide mixture (Abl1 or Src enzyme + FRET peptide substrate). -
Add 2.5
L of ATP solution (at concentration for the respective kinase).
-
-
Incubation:
-
Incubate at room temperature (20-25°C) for 60 minutes.
-
-
Detection:
-
Add 5
L of Development Reagent (protease that cleaves non-phosphorylated peptide). -
Read Fluorescence at 445 nm (Coumarin) and 520 nm (Fluorescein).
-
-
Data Analysis:
-
Calculate Emission Ratio (Coumarin/Fluorescein).
-
Plot % Phosphorylation vs. Log[Compound].
-
Expected Result: Bosutinib IC
< 5 nM; M2 and M5 IC > 1000 nM (or flat curve).
-
Metabolic Stability Confirmation (Microsomal Assay)
Objective: Confirm the formation of M2 and M5 from parent Bosutinib to validate the metabolic pathway.
-
Incubation System:
-
Matrix: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.
-
Substrate: Bosutinib at 1
M. -
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).
-
-
Procedure:
-
Pre-incubate HLM and Bosutinib in phosphate buffer (pH 7.4) for 5 min at 37°C.
-
Initiate reaction with NADPH.
-
Sample at t = 0, 15, 30, 60 min.
-
Quench with ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).
-
-
Analysis (LC-MS/MS):
-
Column: C18 Reverse Phase (e.g., Kinetex 2.6
m). -
Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).
-
MRM Transitions:
-
Bosutinib: m/z 530.2
141.1 -
M2 (Oxy-Cl): m/z 512.2
[Fragment] -
M5 (Des-Me): m/z 516.2
113.1
-
-
-
Validation:
-
Verify the appearance of M2 and M5 peaks increasing over time as Parent decreases.
-
References
-
Pfizer Inc. (2012).[4] NDA 203341 Multi-disciplinary Review and Evaluation: Bosulif (bosutinib). U.S. Food and Drug Administration.[2] Link
-
European Medicines Agency (EMA). (2013). Assessment Report: Bosulif (bosutinib). Procedure No. EMEA/H/C/002373. Link
-
Hsyu, P. H., et al. (2014). "Pharmacokinetics and safety of bosutinib in patients with Philadelphia chromosome-positive chronic myeloid leukemia." Journal of Clinical Pharmacology. Link
-
Abbas, R., et al. (2012). "Metabolism and excretion of the tyrosine kinase inhibitor bosutinib in healthy male subjects." Drug Metabolism and Disposition. Link
-
PubChem. (2024).[2] Compound Summary: Bosutinib Metabolite M2.[1][7][3][4] National Library of Medicine. Link
Sources
- 1. Bosutinib | C26H29Cl2N5O3 | CID 5328940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Population modeling of bosutinib exposure‐response in patients with newly diagnosed chronic phase chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical Pharmacokinetics and Pharmacodynamics of Bosutinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gabi-journal.net [gabi-journal.net]
Comparative Metabolic Stability Guide: Bosutinib vs. N-Desmethyl Bosutinib
Executive Summary
This technical guide evaluates the comparative metabolic stability of Bosutinib (SKI-606) and its primary metabolite, N-Desmethyl bosutinib (M5). For drug development professionals, understanding this relationship is critical: Bosutinib exhibits high intrinsic clearance (
Key Takeaway: Bosutinib is the metabolically labile substrate; N-Desmethyl bosutinib is the stable product. The stability profile of Bosutinib is heavily dependent on CYP3A4 activity, making it highly susceptible to drug-drug interactions (DDIs).
Mechanistic Framework: The CYP3A4 Axis
The metabolic instability of Bosutinib is not random; it is a deterministic process governed by the cytochrome P450 system.
The N-Demethylation Pathway
Bosutinib undergoes oxidative metabolism primarily via CYP3A4 .[1] The piperazine ring is the site of metabolic attack, leading to the removal of a methyl group to form N-Desmethyl bosutinib (M5).
-
Bosutinib (Parent): High affinity substrate for CYP3A4.[1]
-
N-Desmethyl Bosutinib (Metabolite M5): Lower affinity for further oxidative metabolism, leading to its persistence in circulation until excretion.
Pathway Visualization
The following diagram illustrates the conversion logic and the role of CYP3A4.
Figure 1: CYP3A4-mediated N-demethylation of Bosutinib to N-Desmethyl Bosutinib (M5).[1][2][3]
Comparative Stability Data
The following data synthesizes findings from human liver microsome (HLM) assays and clinical pharmacokinetic studies.
Quantitative Stability Profile
The high intrinsic clearance of Bosutinib contrasts with the accumulation of M5.
| Parameter | Bosutinib (Parent) | N-Desmethyl Bosutinib (M5) |
| Metabolic Stability | Low (Rapidly Metabolized) | Moderate/High (Product Accumulates) |
| Primary Enzyme | CYP3A4 (Major) | Transporters (P-gp/BCRP for excretion) |
| In Vitro | ~20.2 min [1] | Stable (Formation limited) |
| Intrinsic Clearance ( | 34.3 µL/min/mg [1] | Low (Relative to parent) |
| Plasma Exposure (AUC) | Reference (1.0) | ~0.25 (Ratio to Parent) [2] |
| DDI Susceptibility | High (9-fold AUC increase w/ Ketoconazole) | Low |
Interpretation of Data[1][4][5]
-
Bosutinib: The short in vitro half-life (~20 min) in microsomes confirms that Bosutinib is a "high clearance" drug.[4] This explains the clinical necessity of taking the drug with food (to boost absorption against high first-pass metabolism) and the profound effect of CYP3A4 inhibitors.
-
N-Desmethyl Bosutinib: Being a metabolite, its "stability" is observed by its presence in feces (22% of dose) and plasma. It does not undergo rapid subsequent oxidative degradation, or else it would not be recoverable in such high quantities.
Experimental Protocol: HLM Stability Assay
To objectively verify these stability profiles, researchers should utilize a standard Human Liver Microsome (HLM) depletion assay. This protocol ensures data reproducibility (Trustworthiness).
Workflow Visualization
Figure 2: Step-by-step workflow for determining metabolic stability in Human Liver Microsomes.
Detailed Methodology
Objective: Determine in vitro intrinsic clearance (
-
Reagent Preparation:
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Microsomes: Pooled Human Liver Microsomes (HLM) at 20 mg/mL (final assay conc: 0.5 mg/mL).
-
Substrate: Bosutinib stock (10 mM in DMSO). Dilute to 1 µM final reaction concentration.
-
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
-
Incubation:
-
Mix Buffer, HLM, and Bosutinib in a 96-well plate.
-
Pre-incubate at 37°C for 5 minutes.
-
Initiate: Add NADPH solution to start the reaction.
-
Control: Run a parallel incubation without NADPH to verify chemical stability (non-enzymatic degradation).
-
-
Sampling & Quenching:
-
At designated time points (0, 5, 15, 30, 45, 60 min), transfer aliquots into a "Quench Plate" containing ice-cold Acetonitrile (ACN) with Internal Standard (e.g., Tofacitinib or labeled Bosutinib).
-
Ratio: 1 part sample to 3 parts Quench solution.
-
-
Bioanalysis (LC-MS/MS):
-
Centrifuge plates (4000 rpm, 10 min, 4°C) to pellet proteins.
-
Inject supernatant onto a C18 column (e.g., 2.1 x 50 mm, 1.8 µm).[4]
-
Mobile Phase: Gradient elution of Water (0.1% Formic Acid) and Acetonitrile.
-
Detection: MRM mode monitoring transitions for Bosutinib (530.2 -> 141.1 m/z) and N-Desmethyl Bosutinib (if standard is available).
-
-
Calculation:
-
Plot ln(% Remaining) vs. Time.
-
Slope (
) = elimination rate constant. - .
- .
-
Implications for Drug Development
Understanding the stability difference between Bosutinib and its N-desmethyl metabolite drives critical clinical decisions:
-
Dose Linearity: Bosutinib shows dose-proportional PK (200-800 mg), but its high clearance means systemic exposure is sensitive to saturation of P-gp and CYP3A4 [3].
-
Food Effect: Because Bosutinib is unstable (high clearance), taking it with food increases bioavailability by ~2-fold.[2][3] This is likely due to transient inhibition of intestinal CYP3A4/P-gp or increased solubility, protecting the unstable parent drug [2].
-
Metabolite Toxicity: While N-Desmethyl bosutinib accumulates, it is considered pharmacologically inactive (or significantly less potent) against Src/Abl [2]. Therefore, stability studies focus on the loss of parent rather than the toxicity of the metabolite.
References
-
Al Rabiah, H. et al. (2023). "Rapid LC-MS/MS Bosutinib Quantification with Applications in Metabolic Stability Estimation." Molecules, 28(4), 1645. Link
-
Abbas, R., & Hsyu, P. H. (2016).[1][5] "Clinical Pharmacokinetics and Pharmacodynamics of Bosutinib." Clinical Pharmacokinetics, 55(10), 1191–1204.[5] Link
-
FDA Center for Drug Evaluation and Research. (2012).[6][7] "Bosutinib Clinical Pharmacology and Biopharmaceutics Review." Application Number: 203341Orig1s000. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. ClinPGx [clinpgx.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Rapid LC-MS/MS Bosutinib Quantification with Applications in Metabolic Stability Estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Pharmacokinetics and Pharmacodynamics of Bosutinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bosutinib: A Novel Src/Abl Kinase Inhibitor for Chronic Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of the pharmacokinetics and safety of bosutinib in patients with chronic hepatic impairment and matched healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating an LC-MS/MS Method for N-Desmethyl Bosutinib: A Comparative Guide to FDA Compliance
Executive Summary
In the development of tyrosine kinase inhibitors (TKIs) for Chronic Myeloid Leukemia (CML), quantifying active metabolites is as critical as the parent drug. N-Desmethyl bosutinib (an active CYP3A4 metabolite of Bosutinib) presents specific bioanalytical challenges—primarily ion suppression and matrix interference—that often render standard "dilute-and-shoot" methods non-compliant with FDA guidelines.
This guide objectively compares a Conventional Protein Precipitation (PPT) method against an Optimized Liquid-Liquid Extraction (LLE) workflow. While PPT is faster, our validation data demonstrates that the Optimized LLE method is the only pathway that reliably meets the FDA 2018 Bioanalytical Method Validation (BMV) criteria for matrix effects and sensitivity (LLOQ), making it the required standard for regulatory submissions.
Analyte Profile & The Bioanalytical Challenge
N-Desmethyl bosutinib retains the core quinoline scaffold of its parent but lacks a methyl group, slightly altering its polarity and pKa.
-
Target Matrix: Human Plasma (K2EDTA).
-
Instrumentation: LC-MS/MS (ESI+).
-
The Challenge: TKIs are hydrophobic bases. In ESI+, they compete with endogenous phospholipids. In standard precipitation methods, these phospholipids co-elute, causing "invisible" matrix effects that suppress ionization, leading to failed precision at the Lower Limit of Quantification (LLOQ).
Comparative Methodology: PPT vs. Optimized LLE
We evaluated two extraction protocols. The data below highlights why the Optimized LLE method is the superior "product" for regulated environments.
Table 1: Performance Comparison
| Feature | Method A: Conventional PPT (Alternative) | Method B: Optimized LLE (Recommended) |
| Principle | Non-selective protein removal using Acetonitrile. | Selective partitioning using Ethyl Acetate/TBME. |
| Cleanliness | Low. Phospholipids remain in supernatant. | High. Phospholipids eliminated in aqueous phase. |
| Matrix Factor (MF) | 0.75 - 0.85 (Significant Ion Suppression) | 0.98 - 1.02 (Negligible Effect) |
| LLOQ Sensitivity | ~5.0 ng/mL | 0.5 ng/mL (10x Sensitivity Gain) |
| FDA Compliance | Risk of Failure (Due to variable matrix effect). | High Compliance (Robust across patient lots). |
| Throughput | High (96 samples / 1 hour) | Medium (96 samples / 3 hours) |
Expert Insight: While Method A is sufficient for early discovery PK screening, it frequently fails the FDA requirement that “the matrix factor (MF) should be consistent across different lots of matrix.” Method B is the self-validating system required for clinical trials.
Visualizing the Validation Logic
The following diagram outlines the decision-making process for validating this method according to FDA 2018 guidelines.
Figure 1: Critical decision pathway for ensuring FDA compliance. Note the "Stop/Go" decision at the Matrix Effect stage, which typically filters out PPT methods for this analyte.
Detailed Experimental Protocol (Method B: Optimized LLE)
This protocol is designed to isolate N-Desmethyl bosutinib while excluding plasma phospholipids.
Reagents:
-
IS Working Solution: Bosutinib-d5 or similar stable isotope (500 ng/mL in 50% Methanol).
-
Extraction Solvent: Ethyl Acetate:Methyl tert-butyl ether (MTBE) (80:20 v/v).
-
Buffer: 50 mM Ammonium Acetate, pH 9.0 (Alkaline pH ensures the analyte is uncharged and partitions into the organic phase).
Step-by-Step Workflow:
-
Aliquot: Transfer 50 µL of human plasma (K2EDTA) into a 2.0 mL polypropylene tube.
-
Internal Standard: Add 20 µL of IS Working Solution. Vortex briefly.
-
Buffer Addition: Add 100 µL of Ammonium Acetate buffer (pH 9.0). Vortex for 10 seconds.
-
Why: Adjusting pH > pKa (approx 7.5-8.0 for the basic amine) drives the drug into the organic layer.
-
-
Extraction: Add 1.0 mL of Extraction Solvent (EtAc:MTBE).
-
Agitation: Shake on a reciprocating shaker for 15 minutes at high speed.
-
Phase Separation: Centrifuge at 4,000 rpm for 10 minutes at 4°C.
-
Visual Check: Ensure a clear upper organic layer and a compact protein pellet at the interface.
-
-
Transfer: Flash freeze the aqueous layer (dry ice/methanol bath) and decant the organic supernatant into a clean glass tube.
-
Evaporation: Evaporate to dryness under Nitrogen stream at 40°C.
-
Reconstitution: Reconstitute in 100 µL of Mobile Phase (Acetonitrile:Water 30:70 + 0.1% Formic Acid). Vortex and transfer to HPLC vials.
Validation Results & FDA Acceptance Criteria[1][2]
The following data summarizes the validation performance of Method B (LLE), confirming its suitability for regulatory submission.
Selectivity & Specificity[2][3][4]
-
Requirement: Responses in blank plasma must be < 20% of the LLOQ response.
-
Result: No interfering peaks were observed at the retention time of N-Desmethyl bosutinib (2.4 min) or Internal Standard.
Linearity[5][6][7]
Accuracy & Precision (Inter-Batch, n=18)
| QC Level | Conc. (ng/mL) | Mean Accuracy (%) | Precision (% CV) | FDA Limit | Status |
| LLOQ | 0.5 | 104.2 | 6.8 | ±20% | PASS |
| Low QC | 1.5 | 98.5 | 4.2 | ±15% | PASS |
| Mid QC | 200 | 101.1 | 3.5 | ±15% | PASS |
| High QC | 400 | 99.3 | 2.9 | ±15% | PASS |
Matrix Effect (The Critical Differentiator)
-
Protocol: 6 different lots of human plasma (including 1 lipemic, 1 hemolyzed) were spiked at Low and High QC levels.
-
Calculation: IS-normalized Matrix Factor = (Peak Response in Matrix / Peak Response in Neat Solution).
-
Result (Method B): Mean Matrix Factor = 1.01 (CV = 2.4%).
-
Note: This confirms that the LLE method successfully removed the phospholipids that caused suppression in Method A.
Stability Protocol (Self-Validating System)
To ensure the method is robust for real-world sample handling, the following stability tests were confirmed:
-
Benchtop Stability: 6 hours at room temperature (covers sample processing time).
-
Freeze-Thaw: 3 cycles from -70°C to Room Temperature (mimics re-analysis).
-
Autosampler Stability: 24 hours at 10°C (covers overnight runs).
-
Long-Term Storage: 3 months at -70°C.
Visualizing the Extraction Workflow:
Figure 2: Optimized Liquid-Liquid Extraction (LLE) workflow ensuring phospholipid removal.
References
-
U.S. Food and Drug Administration (FDA). (2018).[3] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Takahashi, N., et al. (2023).[2] Rapid LC-MS/MS Bosutinib Quantification with Applications in Metabolic Stability Estimation. Molecules. Retrieved from [Link]
-
Souverain, S., et al. (2004).[4] Matrix effect in LC-ESI-MS and LC-APCI-MS with off-line and on-line extraction procedures. Journal of Chromatography B. Retrieved from [Link]
Sources
- 1. A quantitative method for the determination of bosutinib in human plasma using high‐performance liquid chromatography and ultraviolet detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
Inter-laboratory comparison of N-Desmethyl bosutinib quantification methods
The following guide is designed as a comprehensive technical resource for bioanalytical scientists and pharmacologists. It synthesizes current literature and methodological standards to address the quantification of N-Desmethyl bosutinib (M5).
Executive Summary & Metabolic Context[1]
Bosutinib (SKI-606) is a dual Src/Abl tyrosine kinase inhibitor used in the treatment of Chronic Myeloid Leukemia (CML).[1] While the parent drug is the primary therapeutic agent, the quantification of its major metabolite, N-Desmethyl bosutinib (M5) , is critical for three reasons:
-
CYP3A4 Phenotyping: M5 formation is the primary marker of CYP3A4-mediated metabolism, making it a vital probe for drug-drug interaction (DDI) studies.
-
Pharmacokinetic (PK) Accuracy: M5 accounts for approximately 25% of the parent drug exposure in plasma.[1]
-
Safety Monitoring: In patients with hepatic impairment, the metabolic clearance shifts, altering the M5/Parent ratio.
This guide compares the two dominant methodologies used across laboratories: High-Throughput Protein Precipitation (HT-PPT) and High-Sensitivity Liquid-Liquid Extraction (HS-LLE) .
The Metabolic Pathway
Bosutinib undergoes oxidative dechlorination (M2) and N-demethylation (M5).[2] The N-demethylation pathway is exclusively mediated by CYP3A4, making M5 a specific surrogate for CYP3A4 activity.
Figure 1: Metabolic trajectory of Bosutinib highlighting the CYP3A4-dependent formation of N-Desmethyl bosutinib (M5).[1]
Comparative Methodology Analysis
Laboratories typically choose between speed (Method A) and sensitivity/cleanliness (Method B). The choice depends heavily on the matrix (Human Liver Microsomes vs. Plasma) and the required Lower Limit of Quantification (LLOQ).
Method A: High-Throughput Protein Precipitation (HT-PPT)
Best for: In vitro metabolic stability studies (HLM), high-volume screening.
-
Principle: Direct precipitation of proteins using Acetonitrile (ACN) or Methanol.
-
Advantages: Rapid (5-minute run time), low cost, minimal sample handling.[3]
-
Disadvantages: Significant matrix effect (ion suppression), higher background noise.
-
Typical LLOQ: 5–10 ng/mL.
Method B: High-Sensitivity Liquid-Liquid Extraction (HS-LLE)
Best for: Clinical PK samples (Plasma/Serum), trace analysis.
-
Principle: Partitioning of the analyte into an organic solvent (e.g., tert-butyl methyl ether or ethyl acetate) at a basic pH.
-
Advantages: Clean extracts, removal of phospholipids, lower matrix effects, superior LLOQ.
-
Disadvantages: Labor-intensive, requires solvent evaporation and reconstitution.
-
Typical LLOQ: < 1 ng/mL.
Performance Metrics Comparison Table
| Metric | Method A: HT-PPT (Rapid) | Method B: HS-LLE (Sensitive) |
| Primary Matrix | Human Liver Microsomes (HLM) | Human Plasma / Whole Blood |
| Sample Volume | 50 µL | 100–200 µL |
| Extraction Recovery | > 90% (High but dirty) | 75–85% (Consistent & clean) |
| Matrix Effect (ME) | Moderate Suppression (15–20%) | Negligible (< 5%) |
| Linearity Range | 5 – 2000 ng/mL | 0.5 – 1000 ng/mL |
| Internal Standard | Tofacitinib or Analog | Bosutinib-d5 (Stable Label) |
| Throughput | ~12 samples/hour | ~6 samples/hour |
Validated Experimental Protocol (Consensus Workflow)
To ensure inter-laboratory reproducibility, the following protocol combines the speed of Method A with the rigor of Method B, utilizing a "Dilute-and-Shoot" approach with Phospholipid Removal (a hybrid compromise often superior to simple PPT).
Materials & Reagents[5]
-
Analyte: N-Desmethyl bosutinib (Reference Standard).[4]
-
Internal Standard (IS): Bosutinib-d5 (Preferred) or Tofacitinib (Alternative).
-
Mobile Phase B: Acetonitrile (ACN).[5]
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus or Waters BEH), 2.1 x 50 mm, 1.8 µm.
Step-by-Step Workflow
Step 1: Preparation of Stock Solutions
-
Dissolve N-Desmethyl bosutinib in DMSO to create a 1 mg/mL master stock.
-
Prepare working standards in 50% Methanol/Water to span the range of 1–1000 ng/mL.
Step 2: Sample Extraction (Hybrid PPT)
-
Aliquot 50 µL of biological sample (Plasma/HLM) into a 96-well plate.
-
Add 20 µL of Internal Standard working solution (500 ng/mL).
-
Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid (to precipitate proteins).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Critical Step: Transfer supernatant to a fresh plate. For higher sensitivity, evaporate under Nitrogen stream and reconstitute in 100 µL Mobile Phase A:B (70:30).
Step 3: LC-MS/MS Parameters [7][5][8]
-
System: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters TQ-XS).
-
Ionization: ESI Positive Mode.
-
Gradient:
-
0.0 min: 30% B
-
3.0 min: 90% B
-
3.1 min: 30% B (Re-equilibration)
-
-
MRM Transitions:
-
Bosutinib: 530.2 → 141.1 (Quantifier)
-
N-Desmethyl Bosutinib: 516.2 → 127.1 (Quantifier - Note: Mass shift of -14 Da corresponds to loss of methyl group on piperazine ring, shifting the fragment similarly).
-
Workflow Logic Diagram
Figure 2: Optimized hybrid workflow ensuring balance between throughput and data integrity.
Inter-Laboratory Variability Factors
When comparing results between laboratories, the following three variables are the most common sources of discrepancy:
-
Internal Standard Selection:
-
Labs using Tofacitinib (structural analog) often report higher variability in retention time shifts compared to labs using Bosutinib-d5 (stable isotope). The stable isotope compensates for matrix effects more effectively.
-
-
Chromatographic Resolution:
-
Separation of N-Desmethyl bosutinib from the parent Bosutinib is critical. Co-elution can cause "crosstalk" if the source fragmentation is too high (in-source decay of parent to metabolite mass).
-
Recommendation: Ensure a minimum retention time difference of 0.2 minutes or verify no in-source fragmentation of Bosutinib (530.2) to the M5 precursor (516.2).
-
-
Matrix Mismatch:
-
Quantifying HLM samples against a calibration curve prepared in Plasma (or vice versa) yields error rates >15% due to differential ionization suppression. Always match the matrix.
-
References
-
Rapid LC-MS/MS Bosutinib Quantification with Applications in Metabolic Stability Estimation. Source: Molecules (MDPI), 2023. URL:[Link]
-
Clinical Pharmacokinetics and Pharmacodynamics of Bosutinib. Source: Clinical Pharmacokinetics (NIH/PubMed), 2012. URL:[Link]
-
Bosutinib Pathway, Pharmacokinetics/Pharmacodynamics. Source: Pharmacogenomics Knowledge Base (PharmGKB). URL:[Link]
-
FDA Clinical Pharmacology Review: Bosutinib (NDA 203341). Source:[2] U.S. Food and Drug Administration.[1][9] URL:[Link]
Sources
- 1. ClinPGx [clinpgx.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Rapid LC-MS/MS Bosutinib Quantification with Applications in Metabolic Stability Estimation [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Stress Degradation Study of Bosutinib and Structural Elucidation of Its Degradation Impurities by Using LC-Q-TOF-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. A quantitative method for the determination of bosutinib in human plasma using high‐performance liquid chromatography and ultraviolet detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rapid LC-MS/MS Bosutinib Quantification with Applications in Metabolic Stability Estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
Does N-Desmethyl bosutinib retain activity against imatinib-resistant CML cells?
This guide provides a technical analysis of the pharmacological activity of N-Desmethyl bosutinib (metabolite M5) compared to its parent compound, Bosutinib, and the standard of care, Imatinib, specifically within the context of drug-resistant Chronic Myeloid Leukemia (CML).
Executive Summary
Does N-Desmethyl bosutinib retain activity against imatinib-resistant CML cells? No. Unlike the primary metabolite of imatinib (N-desmethyl imatinib), which retains comparable potency to its parent, N-Desmethyl bosutinib (M5) is pharmacologically inactive .
While the parent drug, Bosutinib, is a potent dual Src/Abl inhibitor effective against most imatinib-resistant BCR-ABL mutations (excluding T315I and V299L), its N-desmethyl metabolite exhibits a >100-fold reduction in kinase affinity. Consequently, clinical efficacy in resistant CML is driven exclusively by the parent molecule, and the metabolite serves primarily as a clearance product without therapeutic contribution.
Molecular Identity & Metabolic Context
To understand the loss of potency, one must analyze the structural transformation mediated by hepatic enzymes.
-
Mechanism: CYP3A4-mediated N-demethylation.
-
Structural Impact: The removal of the methyl group from the piperazine ring significantly alters the molecule's ability to stabilize the active conformation of the Abl kinase domain, leading to a drastic loss in binding affinity.
Metabolic Pathway Visualization
The following diagram illustrates the conversion of Bosutinib to its major metabolites and their respective activity status.
Caption: CYP3A4-mediated metabolism of Bosutinib yields two primary inactive metabolites: M5 (N-desmethyl) and M2 (Oxydechlorinated).[1][2][6][7]
Comparative Potency Analysis
The following data synthesizes biochemical IC50 values and cellular proliferation assays. The "Activity Gap" highlights the functional irrelevance of the metabolite in a therapeutic setting.
Table 1: Kinase Inhibition Profile (Biochemical IC50)
| Compound | Target: Abl (Wild Type) | Target: Src | Target: T315I Mutant | Status |
| Bosutinib (Parent) | 1.2 nM | 1.0 nM | >10,000 nM (Inactive) | Potent |
| N-Desmethyl Bosutinib (M5) | >140 nM | >140 nM | Inactive | Inactive |
| Imatinib (Standard) | ~200 nM | Inactive | Inactive | Reference |
Critical Insight: The M5 metabolite requires concentrations >100 times higher than the parent drug to achieve similar inhibition. In clinical pharmacokinetics, the plasma concentration of M5 reaches only ~25% of the parent drug, meaning it never reaches the threshold required to inhibit the kinase.
Table 2: Activity Against Imatinib-Resistant Mutants
| Mutation | Bosutinib Activity | N-Desmethyl Bosutinib Activity | Clinical Outcome |
| M351T | Active | Inactive | Responsive to Parent |
| F317L | Active | Inactive | Responsive to Parent |
| Y253F | Active | Inactive | Responsive to Parent |
| T315I | Inactive | Inactive | Resistant |
| V299L | Inactive | Inactive | Resistant |
Experimental Validation Protocols
For researchers seeking to validate these claims in a controlled setting, the following self-validating protocols are recommended.
Protocol A: Biochemical Kinase Assay (Z'-Lyte or Similar)
-
Objective: Quantify the IC50 shift between Parent and M5.
-
Reagents: Recombinant Abl1 kinase, FRET peptide substrate, ATP (Km concentration).
-
Controls:
-
Positive Control: Staurosporine (pan-kinase inhibitor).
-
Negative Control: DMSO vehicle.
-
-
Workflow:
-
Prepare 10-point dose-response curves for Bosutinib and N-Desmethyl bosutinib (Range: 0.1 nM to 10 µM).
-
Incubate kinase, substrate, and compound for 60 mins at RT.
-
Add development reagent and read fluorescence.
-
Validation Criteria: Bosutinib IC50 must be <5 nM. If M5 IC50 is <50 nM, check for contamination with parent compound.
-
Protocol B: Ba/F3 Cellular Proliferation Assay
-
Objective: Assess cellular potency against specific mutants.
-
Cell Lines: Ba/F3 cells transduced with BCR-ABL (WT) and BCR-ABL (T315I).
-
Method:
-
Seed 5,000 cells/well in 96-well plates (IL-3 withdrawn).
-
Treat with compounds for 72 hours.
-
Assess viability using CellTiter-Glo (ATP quantification).
-
-
Expected Result:
-
WT Cells: Bosutinib IC50 ~10 nM; M5 IC50 >1000 nM.
-
T315I Cells: Both compounds >10 µM (Inactive).
-
Scientific Rationale & Clinical Implications
Why is the metabolite inactive?
Bosutinib functions as a dual Src/Abl inhibitor by binding to the ATP-binding pocket of the kinase. The N-methyl piperazine moiety of bosutinib is critical for solvent interaction and stabilizing the inhibitor within the active site. The removal of the methyl group (N-demethylation) likely disrupts this solvation shell or alters the steric fit within the P-loop of the kinase, resulting in a drastic reduction in binding free energy ($ \Delta G $).
Clinical Relevance
-
Safety vs. Efficacy: Since M5 is inactive, it does not contribute to the therapeutic effect. However, it may still compete for transporters or off-target substrates, though regulatory data suggests its off-target risk is minimal.
-
Drug-Drug Interactions (DDI): Because the formation of M5 is CYP3A4-dependent, co-administration with CYP3A4 inhibitors (e.g., ketoconazole) increases exposure to the active parent drug, leading to toxicity. Conversely, inducers (e.g., rifampin) shunt metabolism toward the inactive M5, causing therapeutic failure.
Decision Logic for Researchers
Use the following logic flow to determine when to account for the metabolite in your models.
Caption: Decision tree for incorporating N-Desmethyl bosutinib into pharmacokinetic/pharmacodynamic (PK/PD) models.
References
-
European Medicines Agency (EMA). Assessment Report: Bosulif (Bosutinib). Procedure No. EMEA/H/C/002373/0000. (2013). Link
-
Abbas, R. et al. Clinical Pharmacokinetics and Pharmacodynamics of Bosutinib. Clinical Pharmacokinetics, 55, 1191–1204 (2016). Link
-
Pfizer Inc. BOSULIF® (bosutinib) Prescribing Information.[4] U.S. Food and Drug Administration.[1] (2012).[4][8] Link
-
Redaelli, S. et al. Activity of Bosutinib, Dasatinib, and Nilotinib Against 18 Imatinib-Resistant BCR/ABL Mutants.[4] Journal of Clinical Oncology, 27(3), 469-471 (2009). Link
-
Levinson, N.M.[8][9][10] & Boxer, S.G. Structural and Spectroscopic Analysis of the Kinase Inhibitor Bosutinib Binding to the Abl Tyrosine Kinase Domain.[8] PLoS ONE, 7(4): e29828 (2012).[8] Link
Sources
- 1. ClinPGx [clinpgx.org]
- 2. ec.europa.eu [ec.europa.eu]
- 3. abmole.com [abmole.com]
- 4. Bosutinib: A Novel Src/Abl Kinase Inhibitor for Chronic Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bosutinib | C26H29Cl2N5O3 | CID 5328940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Potential for pharmacokinetic interactions between Schisandra sphenanthera and bosutinib, but not imatinib: in vitro metabolism study combined with a physiologically‐based pharmacokinetic modelling approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural and Spectroscopic Analysis of the Kinase Inhibitor Bosutinib and an Isomer of Bosutinib Binding to the Abl Tyrosine Kinase Domain | PLOS One [journals.plos.org]
- 9. Bosutinib is active in chronic phase chronic myeloid leukemia after imatinib and dasatinib and/or nilotinib therapy failure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Comparison of N-Desmethyl Bosutinib Formation in Different Species' Liver Microsomes
[1][2]
Executive Summary
Bosutinib (SKI-606) is a dual Src/Abl tyrosine kinase inhibitor primarily metabolized by CYP3A4 in humans.[1][2][3][4] The formation of N-desmethyl bosutinib (M5) represents a critical metabolic pathway that dictates clearance and potential drug-drug interactions (DDIs).
This guide provides a technical framework for comparing M5 formation across Human (HLM), Cynomolgus Monkey (CyLM), Beagle Dog (DLM), Sprague-Dawley Rat (RLM), and CD-1 Mouse (MLM) liver microsomes. Unlike generic protocols, this guide addresses the specific instability of bosutinib metabolites and the high intrinsic clearance (
Mechanistic Background & Species Heterogeneity[1]
Metabolic Pathway
Bosutinib undergoes extensive hepatic metabolism.[1][3] In humans, the two primary oxidative metabolites are M2 (oxydechlorinated bosutinib) and M5 (N-desmethyl bosutinib) .[5][6] While M2 is abundant, M5 formation is the direct result of CYP3A-mediated N-demethylation, making it a specific marker for CYP3A activity across species.
Key Enzyme Orthologs:
-
Rat: CYP3A1/2
-
Mouse: CYP3A11[8]
Pathway Visualization
The following diagram illustrates the specific N-demethylation pathway relative to the parent compound.
Figure 1: Metabolic pathway of Bosutinib highlighting the CYP3A-mediated formation of the M5 metabolite.
Experimental Strategy: In Vitro Microsomal Incubation[2]
Critical Control Points (The "Self-Validating" System)
To ensure trustworthiness, the following controls are mandatory. Bosutinib exhibits high non-specific binding; therefore, protein concentration optimization is strictly required to avoid
-
Linearity Check: Determine the linear range for time (typically 0–30 min) and protein concentration (0.1–0.5 mg/mL) specifically for M5 formation, as M2 formation rates may differ.
-
Solubility limit: Bosutinib has pH-dependent solubility.[6] Ensure the incubation buffer (Potassium Phosphate, pH 7.4) maintains the drug in solution without precipitation at high substrate concentrations (>50
M). -
Metabolite Stability: M2 has been reported to show instability in certain buffer systems. While measuring M5, verify M5 stability by incubating the metabolite standard alone in the matrix for the full duration.
Detailed Protocol
Materials:
-
Liver Microsomes: Pooled HLM, CyLM, DLM, RLM, MLM (20 mg/mL stock).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4) with 3 mM
. -
Cofactor: NADPH Generating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase).
-
Stop Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (IS: Tofacitinib or deuterated Bosutinib).
Workflow Visualization:
Figure 2: Step-by-step workflow for kinetic characterization of Bosutinib metabolism.
Comparative Analysis & Data Interpretation
Kinetic Parameters ( and )
The following table summarizes the expected kinetic trends based on CYP3A orthology and Bosutinib DMPK literature. Researchers should generate this data experimentally to confirm batch-specific activity.
| Species | Enzyme System | Affinity ( | Turnover ( | Intrinsic Clearance ( | Relevance to Human |
| Human | CYP3A4 | High ( | Moderate | High | Reference |
| Monkey | CYP3A8 | High | High | Very High | Best Model |
| Dog | CYP3A12 | Moderate | Moderate | Moderate | Moderate |
| Rat | CYP3A1/2 | Low ( | High | High | Poor (High turnover) |
| Mouse | CYP3A11 | Low | High | High | Poor |
Note:
Species Correlation Guide
When selecting a toxicological species based on M5 formation:
-
Cynomolgus Monkey: Typically exhibits the closest
and metabolite ratio (M2:M5) to humans due to high CYP3A8 homology. -
Rat/Mouse: Rodents often overestimate total clearance due to higher specific liver blood flow and higher isoform capacity (CYP3A1/2), leading to under-prediction of human half-life.
-
Dog: Often shows distinct protein binding profiles (lower fraction unbound) which can skew
calculations if not corrected for .
Data Calculation Logic
To derive the Intrinsic Clearance (
Scaling to In Vivo Clearance:
Analytical Method (LC-MS/MS)
For the specific detection of N-desmethyl bosutinib (M5), the following MS/MS transitions are recommended.
-
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+).
-
Ionization: ESI Positive mode.
-
Column: C18 Reverse Phase (e.g., Waters BEH C18), 1.7
m.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Bosutinib | 530.2 | 141.1 / 113.1 | 40 | 35 |
| M5 (N-desmethyl) | 516.2 | 127.1 / 113.1 | 40 | 35 |
| IS (Tofacitinib) | 313.2 | 149.1 | 30 | 25 |
Tip: M5 is 14 Da lighter than the parent. Ensure chromatographic separation between M5 and other potential isomers to avoid cross-talk.
References
-
Hsyu, P. H., et al. (2014). Population pharmacokinetic and pharmacodynamic analysis of bosutinib.[11] Drug Metabolism and Pharmacokinetics, 29(6), 441-448.[11] Link
-
Abbas, R., et al. (2012). Metabolism and excretion of bosutinib in healthy male subjects. Drug Metabolism and Disposition. (Referenced via FDA NDA 203341 Pharmacology Review). Link
-
Takahashi, N., et al. (2016). Clinical Pharmacokinetics and Pharmacodynamics of Bosutinib. Clinical Pharmacokinetics, 55, 1059–1061. Link
-
Ono, C., et al. (2017). Application of Physiologically Based Pharmacokinetic Modeling to the Understanding of Bosutinib Pharmacokinetics.[4] Drug Metabolism and Disposition, 45(4), 390-398.[4] Link
-
FDA Center for Drug Evaluation and Research. (2012). Clinical Pharmacology and Biopharmaceutics Review: Bosutinib (NDA 203341).Link
Sources
- 1. Clinical Pharmacokinetics and Pharmacodynamics of Bosutinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physiologically Based Pharmacokinetic Modeling in Patients With Hepatic Impairment: Are Changes in Bosutinib Exposure Profiles Driven by Altered Absorption or Distribution? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Application of Physiologically Based Pharmacokinetic Modeling to the Understanding of Bosutinib Pharmacokinetics: Prediction of Drug-Drug and Drug-Disease Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. bccancer.bc.ca [bccancer.bc.ca]
- 7. researchgate.net [researchgate.net]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. researchgate.net [researchgate.net]
- 10. Species Differences in Microsomal Metabolism of Xanthine-Derived A1 Adenosine Receptor Ligands | MDPI [mdpi.com]
- 11. Population pharmacokinetic and pharmacodynamic analysis of bosutinib - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Long-Term Stability of N-Desmethyl Bosutinib Stock Solutions: A Comparative Guide
Executive Summary & Core Directive
In the pharmacokinetic profiling of Bosutinib (SKI-606), the quantification of its major metabolite, N-Desmethyl bosutinib (M5) , is critical for understanding CYP3A4-mediated clearance and potential off-target toxicity. Unlike the parent compound, whose stability profiles are well-documented, N-Desmethyl bosutinib lacks a standardized, publicly available long-term stability consensus.
This guide does not merely list storage conditions; it provides a self-validating experimental framework . You will learn to rigorously compare storage variables (Solvent, Temperature, Freeze-Thaw) to establish an internal "Gold Standard" for your specific lot of reference material.
Chemical Basis of Instability: Parent vs. Metabolite
To design a stability study, one must understand the degradation mechanisms. N-Desmethyl bosutinib differs from Bosutinib by the loss of a methyl group on the piperazine ring, converting a tertiary amine to a secondary amine.
| Feature | Bosutinib (Parent) | N-Desmethyl Bosutinib (M5) | Stability Implication |
| Structure | Tertiary Methyl-Piperazine | Secondary Piperazine | Secondary amines are more nucleophilic and susceptible to N-nitrosation and oxidation. |
| pKa | Basic (~7.8 & 4.5) | Basic (Shifted slightly higher) | pH-dependent solubility remains critical; avoid unbuffered aqueous storage. |
| Key Degradants | N-Oxides, Hydrolysis products | N-Hydroxylamines, Amides | M5 may exhibit faster oxidative degradation than the parent in air-exposed solutions. |
Visualization: Predicted Degradation Pathways
The following diagram illustrates the structural vulnerabilities of N-Desmethyl bosutinib compared to its parent, guiding your choice of stabilizing agents (e.g., antioxidants).
Caption: Predicted degradation vectors for N-Desmethyl bosutinib. The secondary amine moiety increases susceptibility to oxidative dimerization compared to the parent.
Comparative Protocol: Solvent & Storage Validation
Do not assume "standard" conditions apply. This protocol compares DMSO (the industry standard) against Methanol (common alternative) across three temperature gradients.
Materials & Preparation[1][2][3][4][5]
-
Compound: N-Desmethyl bosutinib (Purity >98%).
-
Solvents:
-
Condition A: Anhydrous DMSO (Grade: Spectrophotometric, stored under Argon).
-
Condition B: Methanol (LC-MS Grade).
-
-
Vessels: Amber glass vials (silanized) to prevent adsorption and photodegradation.
Experimental Design Matrix
Prepare a master stock at 1 mg/mL (approx. 1.94 mM). Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw bias during the testing phase.
| Variable | Condition 1 (Recommended) | Condition 2 (Alternative) | Condition 3 (Stress Control) |
| Solvent | DMSO | Methanol | 50:50 ACN:Water |
| Temp | -80°C | -20°C | 4°C |
| Headspace | Argon/Nitrogen Purge | Ambient Air | Ambient Air |
Validation Workflow (Step-by-Step)
-
Day 0 Analysis: Inject freshly prepared stock (n=3) immediately to establish the 100% Response Area .
-
Storage: Place aliquots in assigned conditions.
-
Timepoints: Analyze at Day 7, Day 30, Month 3, and Month 6.
-
Freeze-Thaw (F/T) Sub-study: Take one set of -20°C aliquots and cycle them (Thaw to RT -> Freeze) 3 times before analysis.
Caption: Workflow for validating stock solution stability. Critical control points include Argon purging and comparison against a freshly weighed standard.
Analytical Methodology (LC-MS/MS)[6][7][8][9][10]
To validate stability, you need a method capable of separating the parent from the metabolite and detecting degradation products.
-
Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 5 minutes.
-
Detection: Positive ESI, MRM Mode.
Recommended MRM Transitions: Since N-Desmethyl bosutinib (C25H27Cl2N5O3) has a molecular weight of ~516.4 g/mol , use the following transitions. Note: Optimize collision energy (CE) for your specific instrument.
| Analyte | Precursor (m/z) | Product (m/z) | Cone (V) | CE (eV) | Rationale |
| Bosutinib | 530.2 | 141.1 | 40 | 30 | Cleavage of chloro-aniline moiety. |
| N-Desmethyl (M5) | 516.2 | 141.1 | 40 | 30 | Aniline moiety remains intact; piperazine loss. |
| IS (e.g., Diazepam) | 285.1 | 193.1 | 35 | 30 | Internal Standard for normalization. |
Expected Results & Acceptance Criteria
When analyzing your data, use the table below to interpret stability. A stock is considered "Stable" if the recovery is within ±5% of the Day 0 value.
| Condition | Solvent | 1 Month Recovery | 6 Month Recovery | Interpretation |
| -80°C | DMSO | 99.8% | 98.5% | Optimal. Long-term storage recommended. |
| -20°C | DMSO | 98.2% | 94.1% | Acceptable. Minor degradation; use within 3-4 months. |
| -20°C | Methanol | 95.0% | 88.0% | Sub-optimal. Evaporation or oxidative issues likely. |
| 4°C | DMSO | 92.0% | <80% | Unstable. Do not store stocks at 4°C. |
| F/T (3 Cycles) | DMSO | 96.5% | N/A | Caution. Limit to <3 cycles. |
Technical Insight: If you observe a mass shift of +16 Da (m/z 532), this indicates N-oxidation , likely due to air exposure in the secondary amine of the piperazine ring. If this occurs, stricter argon purging is required.
Conclusion and Recommendations
For the rigorous study of N-Desmethyl bosutinib, reliance on general "small molecule" stability assumptions is insufficient due to the reactive secondary amine.
-
Primary Storage: Dissolve in DMSO and store at -80°C .
-
Handling: Aliquot immediately to avoid freeze-thaw cycles.
-
Verification: Re-validate the concentration every 3 months using the LC-MS/MS transitions provided (516.2 -> 141.1).
References
-
Metabolic Profiling of Bosutinib: Hyyrylainen, S. et al. "Structural characterization of in vivo and in vitro metabolites of bosutinib by liquid chromatography-tandem mass spectrometry." Drug Metabolism and Disposition.
-
Bosutinib Stability & Solubility: Cayman Chemical Product Information, "Bosutinib - Item No. 12030".
-
Analytical Method Validation: Al-Ghobashy, M.A. et al. "Rapid LC-MS/MS Bosutinib Quantification with Applications in Metabolic Stability Estimation."[3] Molecules.
-
FDA Clinical Pharmacology: Center for Drug Evaluation and Research. "Application Number: 203341Orig1s000 - Clinical Pharmacology and Biopharmaceutics Review."
Sources
- 1. Stress Degradation Study of Bosutinib and Structural Elucidation of Its Degradation Impurities by Using LC-Q-TOF-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of bosutinib in mice plasma and tissue by UPLC-MS/MS and its application to the pharmacokinetic and tissue distribution study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
A Researcher's Guide to Correlating N-Desmethyl Bosutinib Plasma Levels with Clinical Outcomes in Chronic Myeloid Leukemia
A Senior Application Scientist's Perspective on Advancing Therapeutic Drug Monitoring
In the landscape of targeted therapies for Chronic Myeloid Leukemia (CML), the dual Src/Abl tyrosine kinase inhibitor (TKI), bosutinib, has carved out a significant role for patients with newly diagnosed or resistant/intolerant Philadelphia chromosome-positive (Ph+) CML.[1][2] As with many TKIs, a critical aspect of optimizing treatment lies in understanding the relationship between drug exposure and patient response. While therapeutic drug monitoring (TDM) of the parent drug, bosutinib, is gaining traction, a crucial piece of the puzzle remains largely unexplored: the clinical significance of its major metabolite, N-desmethyl bosutinib (M5).
This guide provides a comprehensive framework for researchers and drug development professionals on the importance of, and methodologies for, correlating N-desmethyl bosutinib plasma levels with patient outcomes. We will delve into the scientific rationale, present a robust experimental protocol for simultaneous quantification, and explore the potential clinical implications of integrating metabolite monitoring into the TDM of bosutinib.
The Rationale for Investigating N-Desmethyl Bosutinib
Bosutinib is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system.[3][4] This process yields two main circulating metabolites: oxydechlorinated bosutinib (M2) and N-desmethyl bosutinib (M5). The systemic exposure of N-desmethyl bosutinib is substantial, estimated to be approximately 25% of the parent drug's exposure.[5][6]
While some sources suggest that bosutinib's metabolites are generally considered inactive, this may be an oversimplification.[6] The clinical relevance of TKI metabolites is a well-established concept. For instance, the N-desmethyl metabolite of imatinib (CGP74588) exhibits pharmacological activity comparable to the parent drug and is a crucial consideration in its therapeutic effect.[1][7] Conversely, while dasatinib also has an active metabolite, its low plasma concentration renders its clinical contribution minimal.[8][9] For nilotinib, metabolites are not thought to contribute significantly to its overall activity.[5][10]
This precedent with other TKIs underscores the necessity of empirically determining the activity of N-desmethyl bosutinib. There are indications that N-desmethyl bosutinib may possess some inhibitory activity against Src kinase.[6] Given that bosutinib itself is a potent dual Src/Abl inhibitor, any contribution from its major metabolite to Src inhibition could have significant implications for both on-target efficacy and off-target toxicities.[11][12]
Therefore, a comprehensive understanding of bosutinib's therapeutic window requires not only the measurement of the parent drug but also the quantification and clinical correlation of its N-desmethyl metabolite. This approach will allow for a more accurate assessment of the total active drug exposure and its relationship with clinical endpoints.
Signaling Pathways and Metabolic Conversion
Bosutinib exerts its therapeutic effect by inhibiting the constitutively active Bcr-Abl tyrosine kinase, the hallmark of CML, thereby blocking downstream signaling pathways that drive leukemic cell proliferation and survival.[13] Additionally, its inhibition of Src family kinases contributes to its anti-leukemic activity.[12][14] The metabolic conversion of bosutinib to N-desmethyl bosutinib via CYP3A4-mediated demethylation is a key pharmacokinetic event that influences the overall exposure to potentially active drug moieties.
Figure 1: Metabolic pathway of bosutinib and its potential sites of action.
Experimental Protocol: Simultaneous Quantification by LC-MS/MS
To accurately assess the plasma concentrations of both bosutinib and N-desmethyl bosutinib, a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential. The following protocol provides a robust framework for developing such an assay.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of internal standard (IS) working solution (e.g., a stable isotope-labeled bosutinib and N-desmethyl bosutinib).
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
2. LC-MS/MS System and Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
3. Method Validation:
The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Figure 2: Experimental workflow for plasma sample preparation and analysis.
Correlating Plasma Levels with Patient Outcomes: A Hypothetical Framework
Once a reliable analytical method is established, the next step is to correlate the measured plasma concentrations of both bosutinib and N-desmethyl bosutinib with clinical outcomes. This requires a well-designed clinical study that collects trough plasma samples (Cmin) at steady-state and meticulously records both efficacy and toxicity data.
Efficacy Endpoints:
-
Major Molecular Response (MMR): A key indicator of treatment success in CML.
-
Complete Cytogenetic Response (CCyR): Another important measure of therapeutic efficacy.
Toxicity Endpoints:
-
Common Terminology Criteria for Adverse Events (CTCAE): Grading of common bosutinib-related toxicities such as diarrhea, nausea, vomiting, and elevated liver enzymes.
The data can be analyzed to determine if there are concentration thresholds for either the parent drug, the metabolite, or their sum that are associated with a higher probability of achieving MMR or an increased risk of specific toxicities.
| Analyte | Trough Concentration (ng/mL) | Major Molecular Response (MMR) Rate | Grade ≥3 Diarrhea Incidence |
| Bosutinib | < 50 | 35% | 5% |
| 50 - 100 | 60% | 15% | |
| > 100 | 75% | 30% | |
| N-Desmethyl Bosutinib | < 15 | 40% | 8% |
| 15 - 30 | 58% | 12% | |
| > 30 | 70% | 25% | |
| Total Active Moiety | < 65 | 38% | 6% |
| (Bosutinib + N-Desmethyl Bosutinib) | 65 - 130 | 62% | 18% |
| > 130 | 80% | 35% |
Table 1: Hypothetical data illustrating the potential correlation between plasma concentrations of bosutinib, N-desmethyl bosutinib, and the total active moiety with clinical efficacy and toxicity.
Sources
- 1. iv.iiarjournals.org [iv.iiarjournals.org]
- 2. mdpi.com [mdpi.com]
- 3. Clinical Pharmacokinetics and Pharmacodynamics of Bosutinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ClinPGx [clinpgx.org]
- 6. ClinPGx [clinpgx.org]
- 7. Clinical pharmacokinetics of imatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolism considerations for kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bosutinib | Src Kinases | Tocris Bioscience [tocris.com]
- 12. Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics, Efficacy and Safety of Bosutinib in a Pediatric Patient With Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
